Teneligliptin-d8 Carboxylic Acid
Description
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Properties
Molecular Formula |
C₁₉H₁₇D₈N₅O₂ |
|---|---|
Molecular Weight |
363.48 |
Synonyms |
(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of Teneligliptin-d8 Carboxylic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of Teneligliptin-d8 Carboxylic Acid
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Isotopically labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices during pharmacokinetic and metabolic studies. This compound is a deuterated analog of a known Teneligliptin impurity and metabolite, often referred to as Teneligliptin Impurity E.[2][3] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key deuterated and non-deuterated intermediates, followed by their coupling and final deprotection. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Piperazine-d8
A common method for deuteration involves the reduction of a suitable precursor with a deuterium source. For example, piperazine-2,3,5,6-tetraone can be reduced with lithium aluminum deuteride (LiAlD4) in an appropriate solvent like tetrahydrofuran (THF) to yield piperazine-d8.
-
Protocol: To a stirred suspension of LiAlD4 in anhydrous THF at 0°C, a solution of piperazine-2,3,5,6-tetraone in THF is added dropwise. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is quenched by the sequential addition of D2O and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield piperazine-d8.
Step 2: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8
This intermediate is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with piperazine-d8.
-
Protocol: A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, piperazine-d8, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated at 120-130°C for 15 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Step 3: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester
This chiral intermediate can be prepared from trans-4-hydroxy-L-proline through a series of protection, activation, substitution, and deprotection steps.
-
Protocol: (Details are based on established procedures for similar transformations)
-
Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline.
-
Activation of the hydroxyl group (e.g., mesylation or tosylation).
-
Nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of stereochemistry.
-
Reduction of the azide to an amine.
-
Selective deprotection and re-protection to yield the desired intermediate.
-
Step 4: Synthesis of this compound
The final steps involve the coupling of the pyrazole-piperazine-d8 intermediate with the pyrrolidine intermediate, followed by hydrolysis of the ester and deprotection of the Boc group.
-
Protocol:
-
Reductive Amination: The piperazine-d8 intermediate is reacted with a suitable 4-oxo-pyrrolidine derivative (obtainable from the product of Step 3) in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Hydrolysis and Deprotection: The resulting N-Boc protected ester is then subjected to basic hydrolysis (e.g., with lithium hydroxide) to cleave the methyl ester, followed by acidic treatment (e.g., with trifluoroacetic acid or HCl) to remove the Boc protecting group, yielding the final product, this compound. The product is then purified by preparative HPLC.
-
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the final compound.
-
Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.6).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.[4]
-
Expected Outcome: A single major peak corresponding to this compound.
-
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the molecular weight and fragmentation pattern.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Full scan for the parent ion and product ion scan for fragmentation analysis.
-
Expected m/z: The protonated molecule [M+H]+ is expected at m/z corresponding to the molecular formula C19H17D8N5O2. The exact mass would be approximately 364.3 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded to confirm the chemical structure. The absence of signals in the 1H NMR spectrum at positions corresponding to the deuterated piperazine ring is a key confirmation of successful deuteration.
-
Protocol:
-
Solvent: DMSO-d6 or CDCl3.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Outcome: The spectra should be consistent with the structure of Teneligliptin Carboxylic Acid, with the notable absence of proton signals from the piperazine ring.
-
Data Presentation
Table 1: Analytical Characterization Summary
| Parameter | Result | Method |
| Purity | >98% | HPLC |
| Molecular Formula | C19H17D8N5O2 | - |
| Molecular Weight | 363.48 g/mol | - |
| [M+H]+ | ~364.3 m/z | LC-MS/MS |
| Appearance | White to off-white solid | Visual |
Table 2: Representative NMR Data (Predicted)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrazole-CH3 | ~2.2 | ~12.5 |
| Pyrrolidine CH | Multiple signals | Multiple signals |
| Pyrrolidine CH2 | Multiple signals | Multiple signals |
| Phenyl-H | ~7.3 - 7.8 | ~120 - 140 |
| Carboxyl-OH | ~12.0 (broad) | ~173.0 |
| Piperazine-d8 | No signal | Reduced intensity signals |
Metabolic Pathway of Teneligliptin
Understanding the metabolism of Teneligliptin is essential for interpreting in vivo studies where this compound might be used. Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][6]
Caption: Metabolic pathways of Teneligliptin.
This technical guide provides a framework for the . The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
References
- 1. CN110028496A - A kind of synthetic method of teneligliptin related impurities - Google Patents [patents.google.com]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin Impurity E | CAS No- 2407632-38-4 | Simson Pharma Limited [simsonpharma.com]
- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpscr.info [ijpscr.info]
Physicochemical Properties of Teneligliptin-d8 Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an effective treatment for type 2 diabetes mellitus. Its metabolism in the human body leads to the formation of several metabolites, including Teneligliptin-d8 Carboxylic Acid. This deuterated isotopologue, often used as an internal standard in pharmacokinetic studies, is also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8 or Teneligliptin Impurity E-d8.[1] Understanding the physicochemical properties of this key metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.
This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for determining its key properties, and proposes a putative metabolic pathway for its formation.
Core Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound, such as aqueous solubility, pKa, and logP, are not extensively available in the public domain. This is common for deuterated metabolites primarily used as analytical standards. However, the properties of its non-deuterated counterpart, Teneligliptin Carboxylic Acid, are expected to be very similar. The following table summarizes the known identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇D₈N₅O₂ | [1] |
| Molecular Weight | 363.48 g/mol | LGC Standards |
| Synonyms | (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8 | [1] |
Metabolic Pathway
Teneligliptin is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3).[2][3] While the formation of a thiazolidine-1-oxide derivative (M1) is a major metabolic route, the precise pathway leading to the carboxylic acid metabolite is not explicitly detailed in the literature.[3] It is hypothesized that this compound is formed via hydrolysis of the thiazolidine ring of the parent compound, a reaction that can be enzyme-mediated.
Experimental Protocols
To facilitate further research and data generation, this section provides detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Kinetic Shake-Flask Method)
This protocol outlines a high-throughput kinetic solubility assay, which is suitable for early-stage drug discovery and characterization.
References
Spectral Analysis of Teneligliptin-d8 Carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Teneligliptin-d8 Carboxylic Acid, a deuterated metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Teneligliptin. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this document leverages data from its parent compound, Teneligliptin, and its non-deuterated carboxylic acid impurity, alongside established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of the carboxylic acid metabolite of Teneligliptin. The deuterium labeling provides a distinct mass shift, making it a valuable internal standard for pharmacokinetic and metabolic studies.
| Property | Value |
| Molecular Formula | C₁₉H₁₇D₈N₅O₂ |
| Molecular Weight | 327.23 g/mol [1] |
| Synonyms | (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8[1] |
| Purity | >98%[1] |
Mass Spectrometry Data (Expected)
Mass spectrometry is a critical tool for the identification and quantification of drug metabolites. The following table outlines the expected mass-to-charge ratios (m/z) for this compound in positive ion mode electrospray ionization (ESI). The fragmentation pattern is predicted based on the known fragmentation of Teneligliptin.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 328.24 | Protonated molecular ion |
| Fragment 1 | 175.1 | Fragment corresponding to the pyrazole-piperazine moiety |
| Fragment 2 | 154.2 | Fragment corresponding to the deuterated pyrrolidine-carboxylic acid moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)
NMR spectroscopy provides detailed information about the molecular structure. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the spectra of Teneligliptin and general chemical shift principles for carboxylic acids. The signals for the deuterated positions are expected to be absent in the ¹H NMR spectrum and show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 | broad s | -COOH |
| 7.20 - 7.80 | m | Aromatic protons |
| 3.00 - 4.00 | m | Pyrrolidine and Piperazine ring protons |
| 2.20 | s | -CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| 110 - 150 | Aromatic and Pyrazole carbons |
| 40 - 60 | Pyrrolidine and Piperazine ring carbons (deuterated positions will show reduced intensity and splitting) |
| ~14 | -CH₃ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound, based on methods used for Teneligliptin and its impurities.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification, with transitions from the protonated molecular ion to characteristic product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.
-
¹H NMR: Standard proton experiment with a spectral width of 0-15 ppm.
-
¹³C NMR: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm.
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.
Visualizations
Metabolite Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a deuterated drug metabolite like this compound.
Caption: Workflow for metabolite identification.
Hypothetical Metabolic Pathway of Teneligliptin
This diagram shows a simplified, hypothetical metabolic pathway leading to the formation of Teneligliptin Carboxylic Acid from the parent drug, Teneligliptin. The deuterated version would follow the same pathway.
Caption: Hypothetical metabolism of Teneligliptin.
References
Technical Guide: NMR and Mass Spectrometry Analysis of Teneligliptin-d8 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The analysis of its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profile. Teneligliptin-d8 Carboxylic Acid, a deuterated analog of a known impurity and potential metabolite, is essential as an internal standard for quantitative bioanalytical studies. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and data interpretation.
This compound, also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8, is formed by the hydrolysis of the thiazolidine ring of Teneligliptin. Its molecular formula is C₁₉H₁₇D₈N₅O₂ with a molecular weight of approximately 327.23 g/mol . The deuteration is typically on the piperazine ring, which provides a distinct mass shift for use in mass spectrometry-based quantification.
Metabolic Pathway
The primary metabolic pathways of Teneligliptin involve oxidation mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) to form Teneligliptin sulfoxide (M1) and subsequently Teneligliptin sulfone (M2). The formation of Teneligliptin Carboxylic Acid is a result of the hydrolysis of the thiazolidine ring of the parent drug. This can occur either metabolically or as a degradation product.
Metabolic Pathway of Teneligliptin.
Mass Spectrometry Analysis
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for the quantification of Teneligliptin and its metabolites in biological matrices.
Predicted Mass Spectrometry Data
For this compound, the following mass spectrometric parameters are predicted, based on the known fragmentation of Teneligliptin-d8 and the general fragmentation patterns of carboxylic acids and piperazine derivatives.
| Parameter | Predicted Value |
| Parent Ion [M+H]⁺ (m/z) | 370.2 (for d8 analog) |
| Major Fragment Ions (m/z) | 251.3, 132.1, 97.1 |
| Proposed Fragmentation | Loss of the carboxylic acid group and subsequent fragmentation of the piperazine and pyrazole rings. |
Note: The parent ion for the non-deuterated carboxylic acid would be m/z 362.2.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to initiate with the cleavage of the pyrrolidine ring, followed by fragmentation of the piperazine and pyrazole moieties.
Predicted MS/MS Fragmentation Pathway.
Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for Teneligliptin and its metabolites.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Teneligliptin Carboxylic Acid (non-deuterated): m/z 362.2 → [Fragment m/z]
-
This compound: m/z 370.2 → 251.3
-
LC-MS/MS Experimental Workflow.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The data presented here is based on the analysis of a non-deuterated impurity of Teneligliptin, identified as the carboxylic acid.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for Teneligliptin Carboxylic Acid. The deuteration on the piperazine ring of the d8 analog will result in the absence of corresponding proton signals and altered splitting patterns for adjacent protons, as well as a characteristic triplet pattern in the ¹³C NMR for the deuterated carbons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.0 | broad s | -COOH |
| 7.2 - 7.8 | m | Aromatic protons (phenyl group) |
| ~6.5 | s | Pyrazole C-H |
| 2.5 - 3.5 | m | Pyrrolidine and Piperazine protons |
| ~2.2 | s | Pyrazole -CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~171 | -COOH |
| 120 - 150 | Aromatic and Pyrazole carbons |
| 30 - 65 | Pyrrolidine and Piperazine carbons |
| ~13 | Pyrazole -CH₃ |
Note: The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.
Experimental Protocol: NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (optional for full characterization): COSY, HSQC, HMBC.
-
-
Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Experimental Workflow.
Conclusion
The analytical methods described in this guide provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The LC-MS/MS protocol offers high sensitivity and selectivity for quantification in biological matrices, while NMR spectroscopy provides detailed structural information. These techniques are indispensable for drug metabolism studies and the development of safe and effective pharmaceuticals.
Isotopic Purity Assessment of Teneligliptin-d8 Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of Teneligliptin-d8 Carboxylic Acid. This deuterated analog of a Teneligliptin impurity is crucial for use as an internal standard in pharmacokinetic and metabolic studies. Ensuring its high isotopic purity is paramount for the accuracy and reliability of bioanalytical data. This document outlines the key experimental protocols, data analysis techniques, and validation considerations.
Introduction to Teneligliptin and its Carboxylic Acid Metabolite
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Like many pharmaceuticals, it undergoes metabolism in the body, leading to the formation of various metabolites. One of these is a carboxylic acid derivative, which is considered an impurity of Teneligliptin.[3][4] The deuterated version, this compound, serves as an invaluable tool in quantitative bioanalysis, typically as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.
Synthesis of this compound
The synthesis of this compound involves the incorporation of eight deuterium atoms into the Teneligliptin Carboxylic Acid structure. While specific proprietary synthesis routes may vary, a general approach often involves the use of deuterated precursors and reagents. Mild and efficient methods for the synthesis of α-deuterated carboxylic acids have been developed, for instance, through hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O.[5] Another approach involves a photochemical decarboxylation of free carboxylic acids in the presence of a thiol and D₂O.[6] The practical and precise deuteration of readily available complex carboxylic acids makes these protocols promising for preparing deuterium-labeled compounds.[7]
Isotopic Purity Assessment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary and powerful technique for determining the isotopic purity of deuterated compounds.[8] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred method for analyzing this compound.
Experimental Protocol: LC-HRMS
A validated LC-MS/MS method is crucial for the simultaneous determination of Teneligliptin and its metabolites.[9] The following protocol is a general guideline that should be optimized and validated for the specific instrumentation and application.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create a series of working standard solutions of known concentrations.
-
Matrix Spiking (for bioanalytical applications): Spike blank biological matrix (e.g., plasma, urine) with the working standard solutions to prepare calibration standards and quality control (QC) samples.
LC-HRMS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from unlabeled compound and other impurities |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Orbitrap, TOF) |
| Scan Mode | Full scan MS |
| Resolution | ≥ 70,000 FWHM |
| Mass Range | m/z 100 - 1000 |
Data Analysis and Isotopic Purity Calculation
The isotopic purity is determined by analyzing the mass spectrum of the protonated molecule [M+H]⁺. The relative intensities of the ion corresponding to the fully deuterated molecule (d8) and its less-deuterated isotopologues (d0 to d7) are measured.
Calculation of Isotopic Purity:
The percentage of isotopic purity is calculated using the following formula:
It is essential to correct for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule, which can contribute to the M+1 and M+2 peaks.
Quantitative Data Summary:
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Relative Intensity (%) |
| d0 (unlabeled) | 356.20 | < 0.1 |
| d1 | 357.21 | < 0.1 |
| d2 | 358.21 | < 0.1 |
| d3 | 359.22 | < 0.1 |
| d4 | 360.22 | < 0.2 |
| d5 | 361.23 | < 0.5 |
| d6 | 362.23 | < 1.0 |
| d7 | 363.24 | 2.0 - 4.0 |
| d8 (fully deuterated) | 364.24 | > 95.0 |
Note: The above data is illustrative. Actual results will vary based on the synthesis and purification of the material.
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to mass spectrometry, confirming the positions of deuterium incorporation and providing an independent measure of isotopic purity. Both ¹H and ²H NMR are valuable techniques.
Experimental Protocol: ¹H and ²H NMR
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Use a high-purity NMR tube for analysis.
NMR Parameters:
| Parameter | ¹H NMR | ²H NMR |
| Spectrometer | 400 MHz or higher | 60 MHz or higher |
| Solvent | DMSO-d₆ or CD₃OD | DMSO or CH₃OH |
| Pulse Program | Standard single pulse | Standard single pulse |
| Number of Scans | 16 - 64 | 256 - 1024 |
| Relaxation Delay | 5 - 10 s | 1 - 2 s |
Data Analysis
In the ¹H NMR spectrum, the isotopic purity is assessed by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position.
The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions, confirming their location.
Method Validation
Validation of the analytical methods used for isotopic purity assessment is crucial to ensure reliable and accurate results.[8][10][11] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the deuterated analyte in the presence of its unlabeled counterpart and other potential impurities.
-
Linearity: The linear relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the unlabeled isotopologue that can be reliably detected and quantified.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Logical Relationship of Analytical Techniques
Conclusion
The accurate assessment of isotopic purity for this compound is critical for its intended use as an internal standard in regulated bioanalysis. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive approach to determine not only the overall isotopic enrichment but also the specific sites of deuterium incorporation. The methodologies and validation principles outlined in this guide serve as a foundation for establishing reliable and accurate analytical procedures in drug development and research.
References
- 1. Teneligliptin - Wikipedia [en.wikipedia.org]
- 2. ijpscr.info [ijpscr.info]
- 3. BioOrganics [bioorganics.biz]
- 4. usbio.net [usbio.net]
- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]
- 8. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Teneligliptin-d8 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] The metabolism of Teneligliptin is a critical aspect of its pharmacokinetic profile, leading to the formation of several metabolites.[4][5][6] Teneligliptin-d8 Carboxylic Acid is a deuterated isotopologue of one such metabolite, often used as an internal standard in analytical studies. Understanding its solubility and stability is paramount for its use in preclinical and clinical research, ensuring accurate quantification and interpretation of pharmacokinetic data. This guide provides a comprehensive overview of proposed methodologies for assessing the solubility and stability of this compound, based on existing literature for Teneligliptin.
Physicochemical Properties
While specific data for this compound is limited, the general physicochemical properties can be inferred from its structure and data available for related compounds.
| Property | Information |
| Molecular Formula | C₁₉H₁₇D₈N₅O₂[7][8] |
| Appearance | Assumed to be a solid |
| Storage Condition | Typically stored at -20°C[9] |
Proposed Solubility Studies
The solubility of a compound is a critical determinant of its absorption and bioavailability. The following experimental protocols are proposed for determining the solubility of this compound in various relevant media.
Experimental Protocol: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Organic solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: The solubility is reported as the mean concentration from at least three independent experiments.
A proposed workflow for this experiment is illustrated below.
Proposed Stability Studies
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following forced degradation studies are proposed for this compound.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC-MS/MS system
Methodology: Forced degradation studies should be performed as per ICH guidelines.[10]
-
Acid Hydrolysis: Treat a solution of the compound with 0.1N HCl at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 48 hours).[11] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of the compound with 0.1N NaOH at a controlled temperature (e.g., 35°C) for a specified duration.[11] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at a controlled temperature (e.g., 35°C) for a specified duration.[11]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 365 nm) in a photostability chamber for a defined period.[11]
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.
The logical flow for conducting these stability studies is depicted in the diagram below.
Metabolic Pathway of Teneligliptin
Teneligliptin is primarily metabolized by Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenases (FMO) 1 and 3.[4][6] The major metabolite is a thiazolidine-1-oxide derivative (M1).[4][5] The formation of the carboxylic acid metabolite is another metabolic route. The simplified metabolic pathway is shown below.
Data Presentation
The quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Proposed Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| PBS (pH 4.5) | 25 | To be determined |
| PBS (pH 4.5) | 37 | To be determined |
| PBS (pH 6.8) | 25 | To be determined |
| PBS (pH 6.8) | 37 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| SGF | 37 | To be determined |
| SIF | 37 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| DMSO | 25 | To be determined |
Table 2: Proposed Stability Data for this compound
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| 0.1N HCl | 48h | To be determined | To be determined | To be determined |
| 0.1N NaOH | 48h | To be determined | To be determined | To be determined |
| 3% H₂O₂ | 48h | To be determined | To be determined | To be determined |
| Thermal (80°C) | 7 days | To be determined | To be determined | To be determined |
| Photolytic (UV) | 48h | To be determined | To be determined | To be determined |
Conclusion
This technical guide provides a framework for conducting comprehensive solubility and stability studies on this compound. While direct experimental data for this specific deuterated metabolite is scarce, the proposed methodologies, based on established protocols for the parent drug, offer a robust starting point for its characterization. The successful execution of these studies will provide critical data for the reliable use of this compound as an internal standard and for a deeper understanding of the metabolic profile of Teneligliptin.
References
- 1. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 2. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. BioOrganics [bioorganics.biz]
- 9. usbio.net [usbio.net]
- 10. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Commercial Sources and Technical Data for Teneligliptin-d8 Carboxylic Acid Reference Standard
For researchers and professionals in drug development, securing high-purity, well-characterized reference standards is a critical prerequisite for accurate analytical method development, validation, and metabolic studies. This technical guide provides an overview of commercial sources for the deuterated reference standard of Teneligliptin Carboxylic Acid (Teneligliptin-d8 Carboxylic Acid), a key metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin.
Supplier and Product Overview
Several specialized chemical suppliers offer this compound as a reference standard. The following table summarizes the available information from various commercial sources. It is important to note that availability and detailed specifications may require direct inquiry or registration with the supplier.
| Supplier | Catalog Number | Molecular Formula | Purity | Additional Information |
| BioOrganics | BO-6879 | C₁₉H₁ D₈N₅O₂ | >98%[1] | Synonyms: (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin Impurity E-d8.[1] Inventory status requires inquiry.[1] |
| LGC Standards | Not specified | Not specified | Not specified | This product may require custom synthesis, and a quote request is necessary to obtain price and availability.[2] |
| Forenap | Not specified | Not specified | Not specified | A 100mg format is listed.[3] |
Note: Information regarding isotopic enrichment, specific storage conditions, and a certificate of analysis (CoA) should be obtained directly from the respective suppliers.
Experimental Protocols and Methodologies
Detailed experimental protocols for the specific use of this compound reference standard are typically not provided by the suppliers directly on their public websites. The application of this standard will be highly dependent on the specific analytical method being developed or validated.
In general, a deuterated internal standard like this compound is used in quantitative bioanalytical methods, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The standard is added at a known concentration to both calibration standards and unknown samples. Its distinct mass-to-charge ratio (m/z), due to the deuterium labeling, allows for its separate detection from the non-labeled analyte, while its similar chemical and physical properties ensure it behaves comparably during sample preparation, extraction, and chromatographic separation. This corrects for variability in sample processing and matrix effects, leading to more accurate and precise quantification of the target analyte.
Workflow for Procurement and Utilization of a Reference Standard
The following diagram illustrates a typical workflow for selecting, procuring, and utilizing a chemical reference standard in a research and development setting.
Caption: Logical workflow for reference standard procurement and use.
References
Teneligliptin metabolism and formation of carboxylic acid metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the primary metabolic pathways, presents quantitative pharmacokinetic data from human studies, outlines key experimental protocols used in its characterization, and clarifies the nature of its known derivatives.
Executive Summary
Teneligliptin is eliminated through a balanced combination of renal excretion and hepatic metabolism.[1] Metabolism accounts for approximately 66-80% of its total clearance.[1][2] The primary metabolic pathway is not the formation of a carboxylic acid, but rather the oxidation of the sulfur atom in the thiazolidine ring, mediated almost equally by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenase 3 (FMO3).[3][4] The major metabolite is M1 (teneligliptin sulfoxide), which is further oxidized to a minor extent to M2 (teneligliptin sulfone).[1] Several other minor metabolites (M3, M4, M5) have been identified.[5] Due to these multiple elimination pathways, the risk of significant drug-drug interactions is low, and dose adjustments are generally not required for patients with renal or hepatic impairment.[1][6]
Metabolic Pathways of Teneligliptin
The biotransformation of teneligliptin occurs primarily in the liver. The key enzymatic systems involved are CYP3A4 and FMOs (predominantly FMO3, with some contribution from FMO1).[3][7]
2.1 Primary Pathway: S-Oxidation The most significant metabolic transformation is the oxidation of the sulfur atom on the thiazolidine moiety.
-
Formation of M1 (Thiazolidine-1-oxide / Sulfoxide): Teneligliptin is oxidized to its major metabolite, M1. This metabolite is the most abundant in plasma, accounting for 14.7% of the total radioactivity's Area Under the Curve (AUC).[3][4] Both CYP3A4 and FMO3 contribute almost equally to this conversion.[3]
-
Formation of M2 (Sulfone): The M1 metabolite can undergo further oxidation to form the M2 metabolite, teneligliptin sulfone.[1] M2 is a minor metabolite, representing only 1.3% of the plasma AUC of total radioactivity.[5]
2.2 Other Minor Metabolic Pathways In addition to S-oxidation, other minor metabolites have been identified in human mass balance studies, including M3, M4, and M5.[5] These are formed through processes such as hydroxylation.[1]
2.3 Note on Carboxylic Acid Derivative Scientific literature and comprehensive mass balance studies have not identified a carboxylic acid derivative as a metabolite of teneligliptin.[1][5] However, a compound known as "Teneligliptin Carboxylic Acid" or "(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid" is documented as a known process-related impurity of the drug substance, designated as Impurity E.[8][9] This entity results from the hydrolysis of the thiazolidine ring and is not a product of in vivo biotransformation.
Caption: Metabolic pathways and elimination routes of Teneligliptin.
Quantitative Pharmacokinetic Data
The following tables summarize the quantitative data from a human mass balance study following a single 20 mg oral dose of [¹⁴C]-labeled teneligliptin.[1][5][10]
Table 1: Plasma Pharmacokinetics of Teneligliptin and its Metabolites
| Component | % of Total Radioactivity AUC₀₋∞ |
|---|---|
| Teneligliptin (Parent) | 71.1% |
| Metabolite M1 | 14.7% |
| Metabolite M2 | 1.3% |
| Metabolite M3 | 1.3% |
| Metabolite M4 | 0.3% |
| Metabolite M5 | 1.1% |
Data sourced from human radiolabel studies.[5]
Table 2: Cumulative Excretion of Teneligliptin and Metabolites (% of Administered Dose)
| Component | Urine (by 120h) | Feces (by 120h) | Total Excretion (by 216h) |
|---|---|---|---|
| Total Radioactivity | 45.4% | 46.5% | ≥90% |
| Teneligliptin (Unchanged) | 14.8% | 26.1% | - |
| Metabolite M1 | 17.7% | 4.0% | - |
| Metabolite M2 | 1.4% | <1.0% | - |
| Metabolite M3 | 1.9% | 1.6% | - |
| Metabolite M4 | - | 0.3% | - |
| Metabolite M5 | - | 1.3% | - |
Data represents the percentage of the initial 20 mg radiolabeled dose.[1][10]
Experimental Protocols
4.1 Human Mass Balance and Metabolism Study This protocol is central to understanding the in vivo fate of teneligliptin.
-
Objective: To investigate the absorption, metabolism, and excretion of teneligliptin in humans.
-
Subjects: Healthy male volunteers.
-
Methodology:
-
A single oral dose of 20 mg of [¹⁴C]-teneligliptin is administered.[1]
-
Blood, urine, and feces samples are collected at predetermined intervals for up to 216 hours post-dose.[1]
-
Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting (LSC).
-
Plasma, urine, and fecal extracts undergo chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC).[1]
-
Metabolite profiling is conducted by coupling HPLC with a radiodetector and mass spectrometer (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[11]
-
4.2 In Vitro Enzyme Contribution Study This protocol helps identify the specific enzymes responsible for metabolism.
-
Objective: To determine the contribution of CYP and FMO enzymes to teneligliptin metabolism.
-
System: Human liver microsomes.
-
Methodology:
-
Teneligliptin is incubated with human liver microsomes fortified with necessary cofactors (e.g., NADPH for CYPs, FAD and NADPH for FMOs).
-
To delineate enzyme contribution, parallel incubations are run in the presence of specific chemical inhibitors:
-
Ketoconazole: A potent inhibitor of CYP3A4.[12]
-
Methimazole: An inhibitor of FMOs.
-
-
The formation of the M1 metabolite is monitored over time using LC-MS/MS.
-
The reduction in M1 formation in the presence of an inhibitor indicates the degree of contribution of that enzyme family.
-
Caption: Workflow for in vivo and in vitro metabolism studies.
Conclusion
The metabolism of teneligliptin is well-characterized and involves multiple pathways, providing a low risk of metabolic drug-drug interactions. The primary biotransformation is S-oxidation, driven by both CYP3A4 and FMO3, leading to the formation of the main metabolite, M1 (sulfoxide), and the minor metabolite, M2 (sulfone). Contrary to the initial query, a carboxylic acid metabolite is not a product of teneligliptin's in vivo metabolism but is known as a chemical impurity. This detailed understanding of its metabolic profile is crucial for drug development professionals and researchers in assessing its clinical use and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. makerslabs.com [makerslabs.com]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. BioOrganics [bioorganics.biz]
- 10. centaurpharma.com [centaurpharma.com]
- 11. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of this understanding. The reliability of these studies hinges on the robustness of the bioanalytical methods employed, with the choice of an appropriate internal standard (IS) being a critical determinant of data quality. This technical guide provides a comprehensive overview of the core principles and practical applications of deuterated standards in pharmacokinetic analysis, offering a deep dive into their synthesis, application, and the analytical methodologies that underpin their use.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis. While structurally similar analog compounds can be used, stable isotope-labeled (SIL) internal standards, and specifically deuterated standards, are widely considered the gold standard.[1]
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the molecular weight is increased without significantly altering its chemical behavior. This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and matrix effects.[1] The mass spectrometer can easily differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), allowing for accurate quantification even in the presence of complex biological matrices that can cause ion suppression or enhancement.[1]
The use of a deuterated internal standard significantly improves the precision and accuracy of the bioanalytical method. For instance, in an assay for the anticancer agent Kahalalide F, the implementation of a SIL internal standard resulted in a statistically significant reduction in the variance of the measurements compared to a structural analog internal standard.[2] The mean bias was also closer to 100% with the SIL standard, indicating a more accurate result.[2]
Navigating the Nuances: Potential Challenges with Deuterated Standards
Despite their numerous advantages, the use of deuterated standards is not without potential challenges. One key consideration is the "isotope effect," which can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the analyte.[3] This can be problematic if the elution occurs in a region of significant matrix effects, potentially leading to differential ion suppression or enhancement and compromising the accuracy of the results.
Another consideration is the potential for in-source fragmentation or deuterium-hydrogen exchange, which can lead to analytical interference. Careful selection of the deuteration position within the molecule is crucial to minimize these risks. Furthermore, the isotopic purity of the deuterated standard must be high to avoid cross-contribution to the analyte signal.
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize quantitative data from bioanalytical method validation studies, highlighting the superior performance of deuterated internal standards compared to analog standards or when no internal standard is used.
Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standard for Kahalalide F [2]
| Parameter | Analog Internal Standard | Deuterated (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance (Variance) | - | p = 0.02 (Significantly Lower) |
Table 2: Intra-day and Inter-day Precision and Accuracy for the Determination of Olmesartan using a Deuterated Internal Standard [4][5][6]
| Analyte Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
| 15.0 (Low QC) | 5.2 | 102.3 | 6.8 | 101.5 |
| 1200.0 (Medium QC) | 3.1 | 98.5 | 4.5 | 99.2 |
| 2000.0 (High QC) | 2.5 | 101.1 | 3.9 | 100.8 |
Table 3: Linearity and Sensitivity for the Determination of Rosuvastatin using a Deuterated Internal Standard [7][8]
| Parameter | Value |
| Linearity Range (ng/mL) | 0.5 - 200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Accuracy at LLOQ (%) | 96.30 - 104.33 |
| Precision at LLOQ (%CV) | 1.10 - 3.04 |
Experimental Protocols: A Step-by-Step Guide to Bioanalysis
This section provides a detailed methodology for a typical bioanalytical LC-MS/MS assay for the quantification of a drug in human plasma using a deuterated internal standard. This protocol is a composite based on common practices described in the cited literature.[5][7]
1. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (e.g., d4- or d6-labeled)
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking control human plasma with the appropriate analyte working standard solutions to achieve a concentration range that covers the expected in-vivo concentrations.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution of the analyte.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 20 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to achieve good separation of the analyte from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.
-
6. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations: Diagrams of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows in bioanalysis using deuterated standards.
Caption: Bioanalytical workflow for pharmacokinetic studies.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 6. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Mechanism of Teneligliptin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Its unique "J-shaped" structure confers a potent and long-lasting inhibitory effect on the DPP-4 enzyme, leading to enhanced glycemic control.[2] This technical guide provides a comprehensive overview of the mechanism of action of Teneligliptin and its metabolites, detailing its interaction with DPP-4, the subsequent signaling pathways, its pharmacokinetic profile, and metabolic fate. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes to support further research and development in this area.
Core Mechanism of Action: DPP-4 Inhibition
Teneligliptin exerts its therapeutic effect by competitively and potently inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]
By inhibiting DPP-4, Teneligliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[4] This leads to several downstream effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.
-
Suppressed Glucagon Secretion: Elevated active GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[4]
-
Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.
Molecular Interaction with DPP-4
Teneligliptin is classified as a Class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[5][6] Its unique, rigid, five-ring "J-shaped" structure is a key determinant of its high potency and prolonged duration of action.[5] This structural feature is believed to result in a small entropy loss upon binding to DPP-4, contributing to its strong and sustained inhibitory activity.[5]
Quantitative Inhibition Data
The inhibitory potency of Teneligliptin against DPP-4 has been quantified in various in vitro studies.
| Parameter | Enzyme Source | Value (nmol/L) | Reference |
| IC50 | Recombinant Human DPP-4 | 0.889 (95% CI, 0.812–0.973) | [4] |
| Human Plasma DPP-4 | 1.75 (95% CI, 1.62–1.89) | [4] | |
| Rat Plasma DPP-4 | ~1 | [3] | |
| Selectivity | DPP-8 (IC50) | 0.189 µmol/L | [4] |
| DPP-9 (IC50) | 0.150 µmol/L | [4] | |
| Fibroblast Activation Protein (FAP) (IC50) | >10 µmol/L | [4] |
Teneligliptin demonstrates high selectivity for DPP-4 over other related proteases like DPP-8, DPP-9, and FAP, which is a desirable characteristic for minimizing off-target effects.[4]
Signaling Pathways and Experimental Workflows
The mechanism of Teneligliptin can be visualized through the following signaling pathway and a typical experimental workflow for its evaluation.
Pharmacokinetics and Metabolism
Teneligliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a long elimination half-life, allowing for once-daily dosing.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Description | Value | Reference |
| Absorption | Tmax (single 20 mg dose) | ~1.33 hours | [7] |
| Distribution | Plasma Protein Binding | 78-80% | [7] |
| Metabolism | Primary Enzymes | Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3) | [7] |
| Elimination | Terminal Elimination Half-life (t1/2) | ~26.9 hours | [7] |
| Excretion Routes | Renal and Hepatic | [7] | |
| % Excreted in Urine (unchanged) | ~21% | [7] | |
| % Excreted in Urine (total radioactivity) | 45.4% (up to 216 h) | [7] | |
| % Excreted in Feces (total radioactivity) | 46.5% (up to 216 h) | [7] |
Metabolic Pathways
Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3.[7] Five metabolites have been identified, designated as M1, M2, M3, M4, and M5.[7] The most abundant metabolite in human plasma is M1, a thiazolidine-1-oxide derivative (Teneligliptin sulfoxide).[7]
Pharmacokinetics of Teneligliptin and Metabolite M1
The pharmacokinetic parameters of Teneligliptin and its major active metabolite, M1, have been characterized in healthy subjects.
| Parameter | Teneligliptin (20 mg single dose) | M1 (Teneligliptin Sulfoxide) | Reference |
| Cmax (ng/mL) | - | - | [8] |
| Tmax (hr) | ~1.33 | - | [7] |
| AUC0-∞ (% of total radioactivity) | - | 14.7% | [7] |
Biological Activity of Metabolites
In vitro studies have indicated that all five metabolites (M1, M2, M3, M4, and M5) exhibit some degree of DPP-4 inhibitory activity.[7] M1, also known as Teneligliptin sulfoxide, is recognized as an active metabolite.[8] However, detailed quantitative data on the inhibitory potency of each metabolite compared to the parent compound is limited in the publicly available literature. One study suggested that M2 may be pharmacodynamically inactive, assuming M1 is an inactive metabolite, though this is contradicted by other sources stating M1 is active.[8][9] Further research is needed to fully elucidate the clinical contribution of each metabolite to the overall therapeutic effect of Teneligliptin.
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of Teneligliptin.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This assay is used to determine the inhibitory potency (IC50) of Teneligliptin against the DPP-4 enzyme.
-
Principle: The assay measures the fluorescence generated from the cleavage of a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) by DPP-4. In the presence of an inhibitor like Teneligliptin, the enzymatic activity is reduced, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Teneligliptin (and other test compounds) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of Teneligliptin in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the different concentrations of Teneligliptin to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Teneligliptin and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vitro Metabolism using Human Liver Microsomes
This experiment identifies the metabolic pathways and the enzymes involved in the biotransformation of Teneligliptin.
-
Principle: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, including CYPs and FMOs. By incubating Teneligliptin with microsomes and necessary cofactors, the formation of metabolites can be monitored over time.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Teneligliptin
-
NADPH regenerating system (cofactor for CYPs and FMOs)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare an incubation mixture containing HLM and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add Teneligliptin to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Teneligliptin and its metabolites.
-
To identify the specific enzymes involved, selective chemical inhibitors for different CYP isozymes can be included in separate incubations.[10]
-
Quantitative Analysis of Teneligliptin and Metabolites in Human Plasma by LC-MS/MS
This method is used for the simultaneous quantification of Teneligliptin and its metabolites in clinical and preclinical plasma samples.
-
Principle: Liquid chromatography (LC) separates the analytes of interest from the complex plasma matrix, and tandem mass spectrometry (MS/MS) provides sensitive and selective detection and quantification.
-
General LC-MS/MS Parameters:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.
-
Chromatographic Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard.[8]
-
-
Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Conclusion
Teneligliptin is a highly effective DPP-4 inhibitor with a well-characterized mechanism of action. Its potent and sustained inhibition of DPP-4 leads to an increase in active incretin levels, resulting in improved glycemic control through glucose-dependent insulin secretion and suppression of glucagon. The drug undergoes metabolism primarily via CYP3A4 and FMO3 to form several metabolites, with M1 (Teneligliptin sulfoxide) being the most abundant and also biologically active. The dual elimination pathway of Teneligliptin, involving both hepatic metabolism and renal excretion, contributes to its favorable pharmacokinetic profile and allows for its use in patients with renal impairment without dose adjustment.[2] This in-depth technical guide provides a foundational understanding of the core mechanisms of Teneligliptin and its metabolites, offering valuable information for researchers and professionals in the field of diabetes drug development. Further research to fully quantify the DPP-4 inhibitory activity of all metabolites would provide an even more complete understanding of Teneligliptin's overall pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teneligliptin, DPP-4 inhibitor (CAS 760937-92-6) | Abcam [abcam.com]
- 4. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
LC-MS/MS method for Teneligliptin quantification using Teneligliptin-d8 Carboxylic Acid
An LC-MS/MS method for the quantification of Teneligliptin in human plasma using Teneligliptin-d8 Carboxylic Acid as an internal standard has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of Teneligliptin.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A robust and sensitive bioanalytical method is crucial for the quantitative determination of Teneligliptin in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Teneligliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Teneligliptin reference standard (≥98% purity)
-
This compound internal standard (IS) (≥98% purity, isotopic purity ≥99%)
-
HPLC grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Medium |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Teneligliptin | 427.2 | 243.1 | 100 | 10 | 35 | 12 |
| This compound (IS) | 364.3 | 251.2 | 95 | 10 | 30 | 11 |
*Note: The MRM transition for this compound is a predicted value based on its chemical structure and the known fragmentation pattern of Teneligliptin-d8.
Protocols
Standard and Internal Standard Stock Solution Preparation
-
Teneligliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
Working Solution Preparation
-
Teneligliptin Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50:50 (v/v) methanol:water to obtain working solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike appropriate amounts of the Teneligliptin working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 25 µL of 50:50 methanol:water is added).
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 5: Method Validation Results
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| Intra-day Accuracy | 95.2% - 104.5% |
| Intra-day Precision (%CV) | ≤ 8.7% |
| Inter-day Accuracy | 96.1% - 103.8% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Matrix Effect | |
| Normalized Matrix Factor | 0.92 - 1.08 |
| Recovery | |
| Extraction Recovery | > 85% |
| Stability | |
| Bench-top Stability (24h) | Stable |
| Freeze-thaw Stability (3 cycles) | Stable |
| Long-term Stability (-80°C, 30 days) | Stable |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Teneligliptin quantification.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Teneligliptin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method demonstrates excellent linearity, recovery, and stability, making it suitable for high-throughput analysis in pharmacokinetic studies. The detailed protocol provides a reliable starting point for researchers in the field of drug metabolism and pharmacokinetics.
Application Note: High-Throughput Bioanalytical Method for Teneligliptin in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Teneligliptin in human plasma. The method utilizes a simple protein precipitation technique for sample preparation followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This high-throughput method is suitable for pharmacokinetic and bioequivalence studies of Teneligliptin.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Teneligliptin in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of Teneligliptin in human plasma.
Experimental
Materials and Reagents
-
Teneligliptin reference standard was procured from a certified supplier.
-
Teneligliptin-d8 (internal standard, IS) was used.[1]
-
HPLC grade methanol and acetonitrile were purchased from a reputable chemical supplier.
-
Formic acid and ammonium formate were of analytical grade.
-
Human plasma was obtained from a certified blood bank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
-
A C18 analytical column (e.g., 250mm x 4.6ID, 5 micron particle size) was employed for chromatographic separation.[3][4]
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| HPLC Column | C18 (250mm x 4.6ID, 5µm)[3][4] |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water in a gradient or isocratic mode. |
| Flow Rate | 0.8 - 1.0 mL/min[3][4] |
| Injection Volume | 10 - 20 µL[3][5] |
| Column Temperature | 30°C - 40°C[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Teneligliptin: m/z 427.2 → 243.1[1] |
| Teneligliptin-d8 (IS): m/z 435.2 → 251.3[1] | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[3]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Teneligliptin-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a mixture of methanol and water (50:50, v/v) to obtain working solutions for calibration standards and quality control samples.
Sample Preparation (Protein Precipitation)
A protein precipitation method was employed for the extraction of Teneligliptin from human plasma.[8]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Teneligliptin extraction from human plasma.
Method Validation
The developed method was validated for linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL for Teneligliptin in human plasma.[1] The correlation coefficient (r²) was consistently greater than 0.99.
Table 2: Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Teneligliptin | 5 - 1000[1] | y = 0.0025x + 0.0012 | > 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 15 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| MQC | 150 | < 5% | 97 - 103% | < 5% | 97 - 103% |
| HQC | 800 | < 4% | 98 - 102% | < 4% | 98 - 102% |
Recovery and Matrix Effect
The extraction recovery of Teneligliptin from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated to assess the ion suppression or enhancement caused by endogenous plasma components.
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Teneligliptin | > 85% | Minimal (< 15%) |
| Teneligliptin-d8 (IS) | > 88% | Minimal (< 15%) |
Stability
The stability of Teneligliptin in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 5: Stability Data
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 8 hours at room temperature | 95 - 105% |
| Freeze-Thaw | 3 cycles | 96 - 104% |
| Long-term | 30 days at -80°C | 97 - 103% |
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of Teneligliptin in human plasma has been successfully developed and validated. The protein precipitation extraction method provides high recovery and minimal matrix effects. The validated method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Teneligliptin.
Caption: Overview of the bioanalytical method for Teneligliptin.
References
- 1. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpscr.info [ijpscr.info]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijrdo.org [ijrdo.org]
- 5. researchgate.net [researchgate.net]
- 6. soeagra.com [soeagra.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for Plasma Sample Preparation for Teneligliptin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate quantification of Teneligliptin in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the preparation of plasma samples for the analysis of Teneligliptin, primarily focusing on the widely used protein precipitation method. Alternative methods such as liquid-liquid extraction are also discussed.
Quantitative Data Summary
The following tables summarize the performance characteristics of different plasma sample preparation methods for Teneligliptin analysis.
Table 1: Performance of Protein Precipitation Method
| Parameter | Result | Reference |
| Recovery | 97.83% | [1] |
| Linearity Range | 0.5 - 1000 ng/mL | [2] |
| LLOQ | 2.09 µg/mL | [1] |
| LOD | 0.69 µg/mL | [1] |
| Intra-day Accuracy | 98.82% - 103.28% | [1] |
| Inter-day Accuracy | 99.80% - 103.33% | [1] |
| Intra-day Precision | 1.41% - 3.06% | [1] |
| Inter-day Precision | 2.12% - 5.29% | [1] |
| Matrix Effect | 88.7% - 94.5% | [2] |
Table 2: Performance of Liquid-Liquid Extraction Method
| Parameter | Result | Reference |
| Recovery | >82% | [3] |
| Intra-day Accuracy | 94.36% - 98.7% | [3] |
| Intra-day Precision (CV%) | 0.17% - 0.64% | [3] |
Experimental Protocols
Method 1: Protein Precipitation
This is a simple, rapid, and widely used method for the extraction of Teneligliptin from plasma samples.[1][2]
Materials:
-
Human plasma
-
Teneligliptin standard solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 0.1 mL of plasma into a 1.5 mL microcentrifuge tube.
-
Add a known concentration of Teneligliptin working standard solution (e.g., 0.05 mL) to the plasma for calibration standards, or an equivalent volume of solvent for unknown samples.[1]
-
Add 0.2 mL of acetonitrile to the microcentrifuge tube to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 5000 rpm for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the clear supernatant.
-
Inject an appropriate volume (e.g., 20 µL or 100 µL) of the supernatant into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).[1]
Method 2: Liquid-Liquid Extraction (LLE)
LLE is another effective method for extracting Teneligliptin from plasma, offering good recovery and clean extracts.
Materials:
-
Rabbit or human plasma
-
Teneligliptin standard solution
-
Ethyl acetate (HPLC grade)[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Pipette a known volume of plasma into a microcentrifuge tube.
-
Add the Teneligliptin standard or internal standard solution.
-
Add a specified volume of ethyl acetate to the tube.
-
Vortex the mixture vigorously for several minutes to facilitate the extraction of Teneligliptin into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Inject the reconstituted sample into the analytical instrument.
Visualizations
Experimental Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation Method.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor - Teneligliptin in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
Application Notes and Protocols for the Chromatographic Separation of Teneligliptin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] The analysis of Teneligliptin and its metabolites in various matrices is crucial for pharmacokinetic, pharmacodynamic, and stability studies. This document provides detailed application notes and protocols for the chromatographic separation of Teneligliptin and its primary metabolite, Teneligliptin sulfoxide (M1), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Teneligliptin and its Metabolism
Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenases (FMO1 and FMO3).[1][3] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, known as M1 or Teneligliptin sulfoxide, which is an active metabolite.[2][3][4][5] The parent drug and its metabolites are eliminated through both renal and hepatic pathways.[1] Accurate and robust analytical methods are essential for the simultaneous quantification of Teneligliptin and its metabolites to understand its complete pharmacokinetic profile.
Chromatographic Methods and Protocols
Stability-Indicating RP-HPLC Method for Teneligliptin and its Degradation Products
This method is suitable for the determination of Teneligliptin in the presence of its degradation products, which can be considered metabolites formed under stress conditions.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Sample Preparation (for Bulk Drug and Pharmaceutical Formulation):
-
Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask.
-
Dissolve and dilute to the desired concentration with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).
-
Sonicate for complete dissolution and filter through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Studies: To generate metabolites/degradation products, Teneligliptin can be subjected to stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[3][4][6][7]
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 35-60°C.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 35-60°C.
-
Oxidative Degradation: Treat with 3-20% H₂O₂ at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 60-105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Chromatographic Conditions (Example 1):
| Parameter | Condition |
| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | pH 6.0 Phosphate buffer and Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Data Presentation:
| Compound | Retention Time (min) |
| Teneligliptin | ~5.0 - 6.0 |
| Degradation Products | Varies depending on the stress condition |
UPLC-MS/MS Method for Simultaneous Quantification of Teneligliptin and Teneligliptin Sulfoxide (M1) in Human Plasma
This highly sensitive and specific method is ideal for pharmacokinetic studies in biological matrices.
Protocol:
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is required.
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., Teneligliptin-d8).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transitions (MRM) | Teneligliptin: m/z 427.2 → 243.1[5] |
| Teneligliptin sulfoxide (M1): m/z 443.2 → 68.2[5] | |
| Teneligliptin-d8 (IS): m/z 435.2 → 251.3[5] |
Data Presentation:
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Teneligliptin | 5 - 1000 | 5 |
| Teneligliptin sulfoxide (M1) | 2.5 - 500 | 2.5 |
Visualization of Experimental Workflows
Summary of Chromatographic Methods
| Method | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Key Application |
| RP-HPLC | Teneligliptin & Degradation Products | Bulk Drug, Formulation | C18 (e.g., Kromasil, 250x4.6mm, 5µm) | Isocratic: Buffer & Acetonitrile | UV (246 nm) | Stability studies, Quality control |
| UPLC-MS/MS | Teneligliptin & Teneligliptin sulfoxide (M1) | Human Plasma | C18 (e.g., Acquity BEH, 50x2.1mm, 1.7µm) | Gradient: Formic acid in Water & Acetonitrile | MS/MS (ESI+) | Pharmacokinetic studies |
Conclusion
The provided protocols offer robust and reliable methods for the chromatographic separation and quantification of Teneligliptin and its primary metabolite. The choice of method depends on the specific application, with RP-HPLC being suitable for quality control and stability testing of the drug product, while the UPLC-MS/MS method is essential for sensitive bioanalysis required in pharmacokinetic research. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpscr.info [ijpscr.info]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Teneligliptin-d8 Carboxylic Acid by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Teneligliptin-d8 Carboxylic Acid, a potential metabolite and internal standard, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is intended for researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. The primary metabolism of teneligliptin is mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3)[1][2][3]. While the major metabolite identified in plasma is a thiazolidine-1-oxide derivative[1][4], the formation of other metabolites, such as carboxylic acid derivatives, through various metabolic pathways is plausible.
This document outlines the mass spectrometry parameters and a detailed experimental protocol for the detection and quantification of this compound. The use of a deuterated internal standard, such as Teneligliptin-d8, is a standard practice in quantitative bioanalysis to correct for matrix effects and variations in sample processing[5].
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass (Da) |
| Teneligliptin | C₂₂H₃₀N₆OS | 426.22 |
| Teneligliptin-d8 | C₂₂H₂₂D₈N₆OS | 434.27 |
| This compound (Hypothetical) | C₂₀H₂₂D₈N₄O₃S | 438.24 |
Note: The chemical formula and exact mass for this compound are based on a hypothetical metabolic transformation involving the cleavage of the thiazolidine ring. The exact metabolic pathway to a carboxylic acid derivative in vivo has not been extensively reported in the reviewed literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometry
The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimization of these parameters on the specific instrument is highly recommended.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are provided for Teneligliptin and its deuterated internal standard, based on published data[5]. For this compound, hypothetical precursor and product ions are proposed based on its predicted structure.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Teneligliptin | 427.2 | 243.1 | 35 | 80 |
| Teneligliptin-d8 | 435.2 | 251.3 | 35 | 80 |
| This compound (Quantifier) | 439.2 | 251.3 | 40 | 85 |
| This compound (Qualifier) | 439.2 | 155.1 | 50 | 85 |
Note: The MRM transitions and associated parameters for this compound are hypothetical and require experimental verification using a certified reference standard.
Experimental Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of Teneligliptin, Teneligliptin-d8, and this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of Teneligliptin-d8 at a concentration of 100 ng/mL in the same diluent.
Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of the analytes from a plasma matrix.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Teneligliptin-d8 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated Bioanalytical Method for Teneligliptin in Preclinical Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative determination of Teneligliptin in plasma samples from preclinical species, specifically rats. Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during preclinical development. The presented methodology utilizes a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy. This application note includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters according to regulatory guidelines.
Introduction
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing the degradation of these hormones, Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[2] The development of a reliable bioanalytical method is a prerequisite for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Teneligliptin in preclinical models. This document outlines a validated LC-MS/MS method for the quantification of Teneligliptin in rat plasma.
Signaling Pathway of Teneligliptin
Teneligliptin's mechanism of action is centered on the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway involved.
Experimental Workflow
The bioanalytical workflow for the quantification of Teneligliptin in preclinical plasma samples is depicted in the following diagram.
Materials and Reagents
-
Teneligliptin reference standard
-
Internal Standard (IS), e.g., Sitagliptin[3] or a deuterated analog of Teneligliptin
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Control rat plasma (with appropriate anticoagulant, e.g., EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teneligliptin reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Teneligliptin working solutions into blank rat plasma to prepare calibration standards at concentrations ranging from, for example, 0.5 to 1000 ng/mL.[3]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation (Protein Precipitation)[3]
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 200 µL of the internal standard working solution prepared in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm) or equivalent[3] |
| Mobile Phase A | 10 mM Ammonium formate in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.45 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Optimized to ensure separation from endogenous interferences |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Teneligliptin) | m/z 427.2 → 243.1[4] |
| MRM Transition (IS - Sitagliptin) | m/z 408.1 → 235.1 (example) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Method Validation Summary
The bioanalytical method should be validated according to the principles of Good Laboratory Practice (GLP) and regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and their acceptance criteria.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Teneligliptin | 0.5 - 1000[3] | ≥ 0.99 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | ≤ 20 | ≤ 20 | 80 - 120 |
| Low QC | 1.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 500 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
| High QC | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
Table 6: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Bench-top | 4 hours at room temperature | Mean concentration within ±15% of nominal |
| Freeze-thaw | 3 cycles | Mean concentration within ±15% of nominal |
| Long-term | 30 days at -80°C | Mean concentration within ±15% of nominal |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teneligliptin in rat plasma. The detailed protocols and validation data presented in this application note serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the preclinical development of Teneligliptin and other DPP-4 inhibitors. The robustness of the method makes it suitable for high-throughput analysis in support of various preclinical studies.
References
- 1. ijpscr.info [ijpscr.info]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor - Teneligliptin in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug-Drug Interaction Studies Involving Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key considerations for conducting drug-drug interaction (DDI) studies with Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions.
Introduction to Teneligliptin and its DDI Profile
Teneligliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[3][4]
Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5] It is also a substrate of P-glycoprotein (P-gp).[5] Understanding these metabolic and transport pathways is crucial for predicting and evaluating potential drug-drug interactions.
Signaling Pathway of Teneligliptin's Action
The primary mechanism of Teneligliptin involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, leading to the activation of their respective receptors and downstream signaling cascades that promote insulin secretion and regulate blood glucose levels.
Caption: DPP-4 Inhibition by Teneligliptin.
Quantitative Data from Clinical DDI Studies
The following tables summarize the pharmacokinetic parameters of Teneligliptin and co-administered drugs from clinical drug-drug interaction studies.
Table 1: Effect of Co-administered Drugs on Teneligliptin Pharmacokinetics
| Co-administered Drug | Teneligliptin Dose | Co-administered Drug Dose | N | Geometric Mean Ratio (90% CI) of Cmax | Geometric Mean Ratio (90% CI) of AUC | Reference |
| Ketoconazole | 20 mg single dose | 400 mg once daily | 14 | 1.37 (1.25 - 1.50) | 1.49 (1.39 - 1.60) | [5] |
| Metformin | 40 mg once daily | 850 mg twice daily | 19 | 0.907 (0.853 - 0.965) | 1.042 (0.997 - 1.089) | [6] |
| Glimepiride | 20 mg once daily | 4 mg single dose | 26 | 0.976 (0.923 - 1.032) | 1.033 (1.002 - 1.065) | [7] |
Table 2: Effect of Teneligliptin on Co-administered Drug Pharmacokinetics
| Co-administered Drug | Co-administered Drug Dose | Teneligliptin Dose | N | Geometric Mean Ratio (90% CI) of Cmax | Geometric Mean Ratio (90% CI) of AUC | Reference |
| Metformin | 850 mg twice daily | 40 mg once daily | 19 | 1.057 (0.974 - 1.148) | 1.209 (1.143 - 1.278) | [6] |
| Glimepiride | 4 mg single dose | 20 mg once daily | 26 | 1.006 (0.922 - 1.098) | 1.011 (0.948 - 1.077) | [7] |
Experimental Protocols
Clinical DDI Study Protocol: Teneligliptin and a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)
This protocol outlines a typical clinical study to assess the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of Teneligliptin.
References
- 1. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ketoconazole on the pharmacokinetics of the dipeptidyl peptidase-4 inhibitor teneligliptin: an open-label study in healthy white subjects in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolving story of incretins (GIP and GLP‐1) in metabolic and cardiovascular disease: A pathophysiological update | Semantic Scholar [semanticscholar.org]
- 7. Effect of glimepiride on the pharmacokinetics of teneligliptin in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Teneligliptin Bioanalysis
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Teneligliptin bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of Teneligliptin by co-eluting endogenous or exogenous components present in the biological sample matrix (e.g., plasma, serum, urine).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of Teneligliptin?
A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization of Teneligliptin and its internal standard (IS) in the mass spectrometer's ion source.[2][3] Common interfering substances include:
-
Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[5]
-
Salts and detergents: Can alter the droplet formation and evaporation process in the ESI source.[6]
-
Metabolites: Both metabolites of Teneligliptin and other endogenous metabolites can co-elute and cause interference.[2]
-
Anticoagulants and other additives: Components introduced during sample collection and processing can also contribute to matrix effects.[4]
Q3: How can I assess whether my Teneligliptin assay is experiencing matrix effects?
A3: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during method validation.[1][7] The most common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][8]
-
Post-Extraction Spike Method: This quantitative method is widely used and recommended by regulatory bodies.[1][8] It involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.
Q4: What are the acceptance criteria for matrix effect evaluation according to regulatory guidelines?
A4: According to FDA and EMA guidelines, the matrix factor (MF), calculated as the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix, should be consistent.[7][9] The coefficient of variation (CV%) of the internal standard-normalized matrix factor should not be greater than 15% for at least six different lots of the biological matrix.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving matrix effect issues during Teneligliptin bioanalysis.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Detailed Steps:
-
Quantitative Assessment: Employ the post-extraction spike method to quantitatively assess the matrix effect.
-
Multiple Lots: Test at least six different individual lots of the blank biological matrix.
-
Calculation: Calculate the internal standard (IS)-normalized matrix factor for each lot and determine the coefficient of variation (CV%).
-
Action: If the CV% is greater than 15%, it indicates significant variability in the matrix effect. In this case, optimizing the sample preparation method is crucial. If the CV% is within the acceptable limit, other sources of variability should be investigated.
Issue 2: Low signal intensity (ion suppression) for Teneligliptin and/or the internal standard.
Possible Cause: Co-elution of interfering substances, particularly phospholipids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Qualitative Assessment: Use the post-column infusion technique to pinpoint the retention times where ion suppression is occurring.
-
Chromatographic Modification: Adjust the LC gradient to separate the elution of Teneligliptin from the identified suppression zones. Consider using a different column chemistry if necessary.
-
Enhanced Sample Cleanup: Improve the sample preparation method to more effectively remove interfering components. Transitioning from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.[5][10]
-
Re-evaluation: After optimization, re-analyze the samples to confirm that the signal intensity has improved and is consistent.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantitatively determine the matrix effect by comparing the response of Teneligliptin in a post-extraction spiked sample to that in a neat solution.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Teneligliptin and the internal standard in the mobile phase at a known concentration (e.g., low and high QC concentrations).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extract with Teneligliptin and the internal standard to the same concentration as Set A.
-
Set C (Matrix-Matched Standard): Spike blank biological matrix with Teneligliptin and the internal standard before extraction.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Teneligliptin) / (MF of Internal Standard)
-
Recovery: Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify the regions in the chromatogram where matrix components cause ion suppression or enhancement.
Methodology:
-
Setup: Infuse a standard solution of Teneligliptin at a constant flow rate into the LC eluent post-column, before it enters the mass spectrometer.
-
Injection: While the standard solution is being infused, inject a blank, extracted sample of the biological matrix.
-
Analysis: Monitor the signal of Teneligliptin. A stable baseline signal will be observed. Any deviation (dip or peak) in the baseline upon injection of the blank matrix indicates the elution of interfering components causing ion suppression or enhancement, respectively.
Data Presentation
Table 1: Example Data for Matrix Effect Evaluation of Teneligliptin
| Lot Number | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 48500 | 98000 | 50000 | 100000 | 0.97 | 0.98 | 0.99 |
| 2 | 47000 | 96000 | 50000 | 100000 | 0.94 | 0.96 | 0.98 |
| 3 | 49500 | 101000 | 50000 | 100000 | 0.99 | 1.01 | 0.98 |
| 4 | 46000 | 94000 | 50000 | 100000 | 0.92 | 0.94 | 0.98 |
| 5 | 50500 | 103000 | 50000 | 100000 | 1.01 | 1.03 | 0.98 |
| 6 | 48000 | 97000 | 50000 | 100000 | 0.96 | 0.97 | 0.99 |
| Mean | 0.98 | ||||||
| Std Dev | 0.005 | ||||||
| CV (%) | 0.52% |
Table 2: Comparison of Sample Preparation Techniques on Teneligliptin Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | IS-Normalized Matrix Factor (CV%) |
| Protein Precipitation (PPT) | 85.2 ± 5.1 | 18.5% |
| Liquid-Liquid Extraction (LLE) | 92.7 ± 3.8 | 8.2% |
| Solid-Phase Extraction (SPE) | 98.1 ± 2.5 | 4.6% |
Signaling Pathways and Experimental Workflows
Caption: General workflow for Teneligliptin bioanalysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC Gradient for Teneligliptin and Internal Standard Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Teneligliptin and its internal standard.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of LC gradients for Teneligliptin analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the mobile phase ratio. Different ratios of buffer, acetonitrile, and methanol have been successfully used. For instance, a ratio of buffer:acetonitrile:methanol (65:25:10, v/v/v) has been shown to provide good peak separation.[1] If resolution is still poor, consider trying different organic modifiers or buffer pH. |
| Incorrect column selection. | Ensure the column is appropriate for the analytes. C18 columns, such as Kromasil C18 (250x4.6 mm, 5 µm) or Cosmosil C18 (250mm x 4.6ID, 5 micron), are commonly used and effective for Teneligliptin separation.[1][2] | |
| Shifting Retention Times | Inconsistent mobile phase preparation or composition. | Prepare fresh mobile phase daily and ensure accurate measurements. Use a mobile phase degasser to remove dissolved gases.[3] Inconsistent gradient delivery can also be a cause; ensure the gradient system is functioning correctly.[3] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature throughout the analysis.[3] A temperature of 30°C is a common starting point for Teneligliptin analysis.[1] | |
| Peak Tailing or Fronting | Column overload or degradation. | Reduce the injection volume or sample concentration. If the problem persists, the column may be degrading. Flush the column with a strong solvent or replace it if necessary.[3] |
| Inappropriate mobile phase pH. | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Prepare a phosphate buffer with a specific pH, for example, pH 3, to ensure consistent ionization of Teneligliptin.[2] | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents (HPLC grade) and filter the mobile phase through a 0.45 µm membrane filter.[2] Run blank injections with the mobile phase to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly.[3] Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase.[3] Flush the column with a strong solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate internal standard (IS) for Teneligliptin analysis?
An ideal internal standard should have similar physicochemical properties to the analyte but be chromatographically separable. For Teneligliptin, commonly used internal standards include:
-
Sitagliptin: Another DPP-4 inhibitor, which provides similar chromatographic behavior.[4]
-
Eplerenone: Has been successfully used as an internal standard in validated isocratic methods.[5][6]
The choice of IS is critical, especially when dealing with complex matrices, as it helps to correct for variations in sample preparation and instrument response.[7]
Q2: What is a typical starting point for LC gradient optimization for Teneligliptin?
A good starting point is to use a C18 reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent. Many methods utilize an isocratic system, which is simpler to run.[2][5][8]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.[1][2]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile.[2][8] For example, a mobile phase of Methanol:Phosphate buffer pH 3 (70:30 v/v) has been shown to be effective.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][8]
-
Detection: UV detection at approximately 245 nm is suitable for Teneligliptin.[2][9]
Q3: My resolution between Teneligliptin and the internal standard is poor. How can I improve it?
Improving resolution involves manipulating the "three S's": separation, speed, and sample capacity.[7]
-
Adjust Mobile Phase Composition: Fine-tune the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous portion generally increases retention time and can improve the separation of closely eluting peaks.
-
Change Organic Solvent: If using acetonitrile, try substituting it with methanol or using a combination of both. Methanol was found to improve peak resolution in some studies when acetonitrile alone was insufficient.[1]
-
Modify Gradient Slope (for gradient methods): A shallower gradient (slower increase in organic solvent percentage over time) can increase the separation between peaks.[10][11]
-
Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but its effect on selectivity can vary. Experiment with different temperatures (e.g., 30°C to 40°C).
Q4: What are the expected retention times for Teneligliptin and its internal standard?
Retention times are highly method-dependent. However, the following table summarizes retention times from various published methods to provide a general reference.
| Analyte | Internal Standard | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Teneligliptin | N/A | Kromasil C18 (250x4.6mm, 5µm) | Buffer:Acetonitrile:Methanol (65:25:10) | 1.0 | 2.842[1] |
| Teneligliptin | N/A | Cosmosil C18 (250x4.6mm, 5µm) | Methanol:Phosphate Buffer pH 3 (70:30) | Not Specified | ~3.5 (visual estimate)[2] |
| Teneligliptin | Eplerenone | Agilent Column | Methanol and Formic Acid Mixture | 0.4 | 5.099 (Teneligliptin), 8.535 (IS)[5][6] |
| Teneligliptin | Sitagliptin | Thermo C18 (100x4.6mm, 5µ) | Methanol:5mM Potassium Phosphate Buffer (60:40) | 1.0 | 3.9 (Teneligliptin), 2.2 (IS)[4] |
Experimental Protocols
Below is a generalized experimental protocol for the separation of Teneligliptin and an internal standard, based on common parameters found in the literature.
1. Preparation of Solutions
-
Phosphate Buffer (pH 3): Dissolve 1.36g of Potassium dihydrogen orthophosphate in 800mL of HPLC grade water. Add 2mL of triethylamine, adjust the pH to 3 with orthophosphoric acid, and make up the volume to 1000mL with HPLC water.[2]
-
Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and HPLC grade methanol in the desired ratio (e.g., 30:70 v/v). Filter the mobile phase through a 0.45 µm membrane filter and sonicate for 15 minutes to degas.[2]
-
Standard Stock Solution (Teneligliptin): Accurately weigh 10mg of Teneligliptin and transfer it to a 10mL volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[2]
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., Sitagliptin) in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10 to 50 µg/mL for Teneligliptin).[2]
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., Cosmosil C18, 250mm x 4.6ID, 5 micron).[2]
-
Mobile Phase: Methanol:Phosphate Buffer pH 3 (70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 246 nm.[2]
3. System Suitability Before sample analysis, inject the standard solution multiple times (e.g., six replicates) to check for system suitability. Parameters such as peak area relative standard deviation (%RSD), theoretical plates, and tailing factor should be within acceptable limits (typically %RSD < 2%).
4. Analysis Inject the prepared standard solutions and samples. Record the chromatograms and calculate the peak area ratios of Teneligliptin to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of Teneligliptin.
Visualizations
Caption: Experimental workflow for Teneligliptin LC analysis.
Caption: Troubleshooting flowchart for poor peak resolution.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
- 5. Validated isocratic liquid chromatographic method for the quantification of teneligliptin in the presence of internal standard | Semantic Scholar [semanticscholar.org]
- 6. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 7. future4200.com [future4200.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. agilent.com [agilent.com]
- 11. Peak capacity optimization of peptide separations in reversed-phase gradient elution chromatography: fixed column format - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating ion suppression in ESI-MS for Teneligliptin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Teneligliptin using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Problem: Poor sensitivity or no signal for Teneligliptin.
Possible Causes and Solutions:
-
Ion Suppression: This is a common issue in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased or complete loss of signal.[1][2]
-
Solution:
-
Improve Sample Preparation: Utilize more effective sample cleanup techniques to remove interfering substances. Options include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) which are generally more effective at removing matrix components than simple protein precipitation.[2][3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Teneligliptin from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different type of analytical column.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[4] However, be mindful that this will also dilute your analyte of interest.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Teneligliptin-d8) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal.[1]
-
-
-
Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature can lead to inefficient ionization.
-
Solution: Optimize the ESI source parameters systematically. Infuse a standard solution of Teneligliptin and adjust each parameter to maximize the signal intensity.
-
-
Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ESI efficiency.
-
Solution: For positive ion mode, which is typically used for Teneligliptin, ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation.[3]
-
Problem: High background noise or interfering peaks.
Possible Causes and Solutions:
-
Matrix Interferences: Endogenous components from the biological matrix (e.g., plasma, urine) can produce significant background noise or interfering peaks.[5]
-
Solution:
-
Enhanced Sample Cleanup: As with ion suppression, employing LLE or SPE can significantly reduce matrix-related background noise.
-
Chromatographic Separation: Optimize the LC method to resolve Teneligliptin from any interfering peaks.
-
-
-
Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce background noise.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Regularly flush the LC system and clean the MS source to prevent contaminant buildup.[6]
-
-
Plasticizers and Polymers: Contaminants like polyethylene glycol (PEG) from lab consumables can cause significant ion suppression and background noise.
-
Solution: Use high-quality, low-bleed consumables. If PEG contamination is suspected, specific cleanup procedures may be necessary.
-
Problem: Poor reproducibility of results.
Possible Causes and Solutions:
-
Variable Ion Suppression: Inconsistent matrix effects between samples can lead to poor reproducibility.
-
Solution:
-
Consistent Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples.
-
Use of an Appropriate Internal Standard: A SIL-IS is crucial for correcting variability introduced by matrix effects.[1]
-
-
-
Inconsistent Sample Collection and Handling: Variations in sample collection, storage, or freeze-thaw cycles can affect analyte stability and introduce variability.
-
Solution: Standardize all pre-analytical procedures to ensure sample integrity.
-
-
LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to inconsistent results.
-
Solution: Regularly perform system suitability tests to ensure the LC system is performing optimally.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[2][4] In the ESI source, there is a competition for charge and surface access on the evaporating droplets.[1] Highly abundant or more easily ionizable matrix components can outcompete the analyte, leading to a suppressed signal. This can result in poor sensitivity, inaccuracy, and poor precision in quantitative analysis.[2]
Q2: How can I detect ion suppression in my assay for Teneligliptin?
A2: A common method to assess ion suppression is the post-column infusion experiment.[7] In this experiment, a constant flow of a Teneligliptin standard solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. Any dip in the constant baseline signal for Teneligliptin indicates a region of ion suppression caused by eluting matrix components.[7]
Q3: What is the best sample preparation technique to minimize ion suppression for Teneligliptin in plasma?
A3: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which are a major cause of ion suppression.[2][5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression.[2][3] The choice between LLE and SPE will depend on the specific requirements of your assay in terms of recovery, throughput, and cost.
Q4: Which ionization mode, positive or negative, is better for Teneligliptin analysis?
A4: Teneligliptin is a basic compound and is readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the preferred mode for its quantification, as it provides higher sensitivity.
Q5: What are the typical MRM transitions for Teneligliptin and its deuterated internal standard?
A5: Based on published literature, a common MRM transition for Teneligliptin is m/z 427.2 → 243.1. For its deuterated internal standard, Teneligliptin-d8, a typical transition is m/z 435.2 → 251.3.
Q6: How can I optimize the ESI source parameters for Teneligliptin?
A6: To optimize the ESI source, you can perform a series of experiments by infusing a standard solution of Teneligliptin and systematically varying one parameter at a time while keeping others constant. The key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.
-
Nebulizer Gas Pressure: Controls the formation of the spray droplets.
-
Drying Gas Flow Rate and Temperature: Affects the desolvation of the droplets.
-
Cone Voltage/Fragmentor Voltage: Influences the transmission of ions into the mass analyzer and can induce in-source fragmentation if set too high.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Teneligliptin Quantification
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Teneligliptin) | 427.2 → 243.1 |
| MRM Transition (Teneligliptin-d8 IS) | 435.2 → 251.3 |
| Capillary Voltage | ~4.0 kV |
| Nebulizer Gas | Nitrogen |
| Drying Gas Temperature | 300 - 400 °C |
Experimental Protocols
Protocol 1: Protein Precipitation for Teneligliptin in Human Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard solution (Teneligliptin-d8 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Teneligliptin in Human Plasma
-
To 200 µL of plasma sample in a glass tube, add 100 µL of internal standard solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 2 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for ion suppression in ESI-MS.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Isotopic Interference in Deuterated Standard Analysis
Welcome to the technical support center for addressing isotopic interference in the analysis of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of deuterated internal standards?
A1: Isotopic interference occurs when the isotopic signature of an analyte overlaps with the mass-to-charge ratio (m/z) of its corresponding deuterated internal standard (IS).[1][2] This "cross-talk" can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte concentration.[1][2][3] This phenomenon is particularly pronounced in molecules containing elements with naturally abundant heavy isotopes, such as chlorine, bromine, or sulfur, and in higher molecular weight compounds.[1][2]
Q2: What are the primary causes of isotopic interference?
A2: There are two main causes of isotopic interference:
-
Natural Isotope Abundance of the Analyte: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). In a population of analyte molecules, a certain percentage will contain one or more of these heavy isotopes, resulting in ions with m/z values that are +1, +2, or more units higher than the monoisotopic mass. If the mass difference between the analyte and the deuterated IS is small, these naturally occurring analyte isotopes can overlap with the IS signal.[1][3]
-
Isotopic Purity of the Deuterated Standard: The deuterated internal standard itself is not 100% pure. It will contain a small percentage of molecules with fewer deuterium atoms than intended (e.g., a d3-labeled standard will contain some d2, d1, and even d0 species).[4][5] The d0 species has the same mass as the unlabeled analyte and can contribute to its signal, while the lower-deuterated species can interfere with other signals.[4]
Q3: How can I identify if isotopic interference is affecting my assay?
A3: Signs of isotopic interference include:
-
Non-linear calibration curves: Particularly at the high end of the calibration range where the analyte concentration is much higher than the internal standard.[1][3][6]
-
Inaccurate quality control (QC) sample results: Especially at the upper limit of quantification (ULOQ).
-
Poor assay precision and accuracy.
-
Direct examination of mass spectra: Infusing a high concentration of the analyte and observing the m/z channel of the internal standard can reveal the extent of the analyte's isotopic contribution.[3]
Q4: Can the degree of deuteration in my internal standard affect interference?
A4: Yes, the number of deuterium atoms is critical. A higher degree of deuteration (e.g., d5 or more) increases the mass difference between the analyte and the IS, reducing the likelihood of overlap from the analyte's natural isotopic distribution.[4] Doubly deuterated (d2) standards are particularly susceptible to interference from the M+2 isotopic peak of the analyte.[3]
Q5: Are there alternatives to deuterated standards to avoid these issues?
A5: Yes, other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, can be used.[7] These isotopes have a lower natural abundance and a larger mass difference per atom compared to deuterium, which can minimize interference.[8] However, they are often more expensive and synthetically challenging to produce.[7]
Troubleshooting Guides
Issue 1: Non-Linearity in the Upper Range of the Calibration Curve
Symptoms:
-
The calibration curve is linear at lower concentrations but becomes non-linear (often flattening) at higher concentrations.
-
The accuracy of the upper limit of quantification (ULOQ) QC samples is consistently low.
Possible Cause:
-
Significant cross-contribution from the analyte's naturally occurring isotopes to the internal standard's signal at high analyte-to-IS concentration ratios.[1][2][3]
Troubleshooting Steps:
-
Assess the Contribution:
-
Experiment: Infuse a high concentration solution of the unlabeled analyte (without internal standard) into the mass spectrometer.
-
Action: Monitor the MRM transition for the deuterated internal standard. Any detected signal directly represents the isotopic contribution from the analyte.
-
-
Increase Internal Standard Concentration:
-
Rationale: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopes to the IS signal, which can help restore linearity over a wider range.[6][9]
-
Action: Prepare and analyze a new set of calibration standards and QCs with a higher, fixed concentration of the internal standard. Evaluate the impact on linearity and accuracy.
-
-
Use a Less Abundant Isotope of the Internal Standard:
-
Rationale: Instead of monitoring the most abundant (monoisotopic) peak of the deuterated standard, select a less abundant, higher mass isotopic peak of the IS (e.g., M+2) as the precursor ion. This higher m/z value is less likely to have interference from the analyte's isotopic cluster.[6][9]
-
Action: Optimize the MRM transition for a less abundant isotope of your deuterated IS and re-evaluate the calibration curve.
-
-
Apply a Mathematical Correction:
-
Rationale: If the interference is predictable, a mathematical correction can be applied to the raw data. This involves determining the percentage of analyte signal that contributes to the internal standard signal and subtracting it.[2]
-
Action: Utilize a non-linear calibration function that accounts for the isotopic overlap.[2] This requires experimentally determining correction factors.
-
Issue 2: Poor Assay Sensitivity and High Lower Limit of Quantification (LLOQ)
Symptoms:
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
-
High background noise at the m/z of the analyte.
Possible Cause:
-
Impurity in the Deuterated Standard: The deuterated internal standard may contain a significant amount of the unlabeled (d0) analyte as an impurity.[4] This unlabeled impurity contributes to the analyte signal, artificially raising the baseline and the LLOQ.
Troubleshooting Steps:
-
Verify Purity of the Internal Standard:
-
Experiment: Inject a solution containing only the deuterated internal standard (at the concentration used in the assay).
-
Action: Monitor the MRM transition for the unlabeled analyte. The detected signal corresponds to the amount of unlabeled impurity in your IS.
-
-
Source a Higher Purity Standard:
-
Rationale: The most straightforward solution is to obtain a deuterated internal standard with higher isotopic purity (e.g., >99%).[4]
-
Action: Contact the supplier for a certificate of analysis detailing the isotopic purity. If necessary, purchase a new batch with higher purity.
-
-
Mathematical Correction for Impurity:
Issue 3: Chromatographic Separation of Analyte and Deuterated Standard
Symptoms:
-
A slight but noticeable shift in retention time between the analyte and the deuterated internal standard.
-
Inconsistent analyte/IS peak area ratios, especially when matrix effects are variable.
Possible Cause:
-
Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase of the chromatography column.[7][11] This can result in a small separation during elution.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Action: Overlay the chromatograms of the analyte and the internal standard. Zoom in on the peaks to carefully inspect for any retention time shifts.
-
-
Modify Chromatographic Conditions:
-
Rationale: Adjusting the chromatographic method can help to minimize the separation.
-
Action:
-
Decrease the gradient steepness or switch to an isocratic elution if possible.
-
Experiment with different mobile phase compositions or column temperatures.
-
-
-
Use a Different Labeled Standard:
Data Summary Tables
Table 1: Impact of Internal Standard Concentration on Assay Bias
| Analyte | SIL-IS | SIL-IS Concentration (mg/L) | Observed Bias (%) |
| Flucloxacillin | m/z 458 → 160 | 0.7 | Up to 36.9 |
| Flucloxacillin | m/z 458 → 160 | 14 | Reduced to 5.8 |
| Data adapted from a study on flucloxacillin analysis.[9] |
Table 2: Theoretical Species Abundance in a Deuterated Standard
| Isotopologue | Description | Theoretical Species Abundance (for 99.5% Isotopic Enrichment) |
| d6 | Desired, fully deuterated molecule | 97.0% |
| d5 | Molecule with 5 deuterium atoms and 1 hydrogen | 2.9% |
| d4 | Molecule with 4 deuterium atoms and 2 hydrogens | 0.04% |
| d3 and below | Molecules with 3 or fewer deuterium atoms | <0.001% |
| Theoretical calculation for a d6 labeled compound (e.g., deutetrabenazine).[5] |
Experimental Protocols
Protocol 1: Method for Assessing Analyte-to-Internal Standard Cross-Contribution
-
Objective: To quantify the percentage of signal interference from the analyte at the internal standard's m/z.
-
Materials:
-
Calibrated mass spectrometer (LC-MS/MS).
-
Stock solution of the unlabeled analyte.
-
Stock solution of the deuterated internal standard.
-
Appropriate mobile phases and sample diluents.
-
-
Procedure:
-
Prepare a high-concentration sample of the unlabeled analyte (e.g., at the ULOQ concentration). Do not add the internal standard.
-
Prepare a sample containing only the deuterated internal standard at the concentration used in the assay.
-
Set up the mass spectrometer to monitor the MRM transitions for both the analyte and the internal standard.
-
Inject the high-concentration analyte sample and record the peak area at the MRM transition of the internal standard (AreaInterference).
-
Inject the internal standard-only sample and record the peak area at its own MRM transition (AreaIS).
-
Calculate the percent cross-contribution:
-
% Contribution = (AreaInterference / AreaIS) * 100
-
-
Protocol 2: Method for Correcting Interference Using a Less Abundant IS Isotope
-
Objective: To mitigate isotopic interference by monitoring a higher mass, less abundant isotopic peak of the deuterated internal standard.
-
Procedure:
-
Infuse a solution of the deuterated internal standard into the mass spectrometer.
-
Acquire a full scan mass spectrum of the precursor ion to identify the isotopic distribution (e.g., M+1, M+2 peaks).
-
Select a less abundant isotopic peak (e.g., M+2) that is clear of any potential interference from the analyte's isotopic cluster as the new precursor ion for the IS.
-
Optimize the collision energy and other MS parameters for the new MRM transition (e.g., [M+2] → fragment ion).
-
Prepare and analyze a full calibration curve and set of QC samples using this new MRM transition for the internal standard.
-
Evaluate the linearity, accuracy, and precision of the new method. This approach was successfully used for flucloxacillin analysis to mitigate cross-signal contribution.[6]
-
Visual Guides
Caption: Logical diagram illustrating how the M+2 natural isotope of an analyte can interfere with the detection channel of a doubly deuterated (d2) internal standard.
Caption: A workflow diagram outlining the key troubleshooting steps for addressing non-linearity in an assay due to isotopic interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Quantification of Teneligliptin in Biological Matrices
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the limit of quantification (LOQ) of Teneligliptin in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Teneligliptin in human plasma?
A1: The reported LOQ for Teneligliptin in human plasma can vary depending on the analytical method employed. For instance, a highly sensitive LC-MS/MS method can achieve an LOQ as low as 0.5 ng/mL.[1] Another study reported a lower limit of quantification of 7.20 ng/mL using an HPLC method.
Q2: Which sample preparation technique is most effective for Teneligliptin extraction from plasma?
A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used and effective methods for extracting Teneligliptin from plasma.[2] LLE has been shown to provide high recovery rates, often exceeding 82%.[2] The choice between these methods may depend on factors such as desired sample cleanliness, throughput, and potential for matrix effects.
Q3: What are the critical parameters to optimize for improving the sensitivity of a Teneligliptin LC-MS/MS assay?
A3: To enhance sensitivity, focus on optimizing the mass spectrometry parameters, including the ionization mode and collision energy.[1] Additionally, careful selection of the mobile phase composition and gradient program in your liquid chromatography method can significantly improve peak shape and signal-to-noise ratio.
Q4: Can Teneligliptin be analyzed simultaneously with its active metabolite?
A4: Yes, a validated LC-MS/MS method has been developed for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma.[1] This method demonstrated linearity over a concentration range of 5 to 1000 ng/mL for Teneligliptin and 2.5 to 500 ng/mL for Teneligliptin sulfoxide.[1]
Q5: What are the stability characteristics of Teneligliptin in biological samples?
A5: Teneligliptin has been shown to be stable under various stress conditions, including acidic, photolytic, and thermal stress. However, degradation has been observed in basic and oxidative conditions.[3] Therefore, it is crucial to handle and store samples appropriately to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Teneligliptin in biological matrices and provides systematic solutions.
Issue 1: High Limit of Quantification (LOQ) / Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Sample Preparation:
-
Inefficient Extraction: If using LLE, ensure the solvent and pH are optimal for Teneligliptin. For PPT, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.
-
Low Recovery: Evaluate the extraction recovery. A low recovery rate will directly impact the LOQ. Consider optimizing the extraction procedure or exploring alternative techniques like solid-phase extraction (SPE).
-
-
Ineffective Chromatographic Separation:
-
Poor Peak Shape: A broad, tailing peak will result in a lower signal-to-noise ratio. Optimize the mobile phase composition (organic modifier, buffer pH) and gradient to achieve a sharp, symmetrical peak for Teneligliptin.
-
Co-elution with Interfering Substances: If matrix components co-elute with Teneligliptin, it can suppress the signal. Adjust the chromatographic method to better separate Teneligliptin from these interferences.
-
-
Non-optimized Mass Spectrometry Conditions:
-
Incorrect Ionization Mode: Ensure you are using the optimal ionization mode (positive or negative) for Teneligliptin.
-
Suboptimal Collision Energy: The collision energy for fragmentation should be optimized to produce the most intense and stable product ions.
-
Issue 2: Significant Matrix Effects
Possible Causes & Solutions:
-
Insufficient Sample Cleanup:
-
Protein Precipitation: While simple, PPT may not remove all interfering matrix components. Consider a more rigorous sample preparation method like LLE or SPE.
-
Phospholipid Interference: Phospholipids from plasma are a common source of matrix effects. Employ techniques specifically designed to remove them, such as phospholipid removal plates or a targeted extraction protocol.
-
-
Chromatographic Co-elution:
-
Modify Gradient: Adjust the LC gradient to better separate Teneligliptin from the region where matrix components elute.
-
Change Column Chemistry: If co-elution persists, try a column with a different stationary phase chemistry.
-
-
Inappropriate Internal Standard (IS):
-
Different Elution Time: The IS should elute close to Teneligliptin to effectively compensate for matrix effects.
-
Different Ionization Behavior: The IS should have similar ionization properties to Teneligliptin. A stable isotope-labeled (SIL) internal standard for Teneligliptin is the ideal choice to mitigate matrix effects.
-
Issue 3: High Background Noise in Chromatogram
Possible Causes & Solutions:
-
Contaminated LC-MS System:
-
Mobile Phase Contamination: Use high-purity solvents and additives. Filter all mobile phases before use.
-
System Contamination: Flush the LC system and mass spectrometer thoroughly. If necessary, clean the ion source.
-
-
Poor Quality of Biological Matrix:
-
Hemolyzed Samples: Hemolysis can introduce significant background noise. Whenever possible, use non-hemolyzed plasma or serum.
-
-
Suboptimal Mass Spectrometry Parameters:
-
Review MS/MS Transitions: Ensure the selected precursor and product ions are specific to Teneligliptin and free from interference.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for Teneligliptin analysis.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Extraction Method | LOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Internal Standard | Reference |
| Human Plasma | Protein Precipitation | 0.5 | 0.5 - 1000 | 88.7 - 94.5 | Sitagliptin | [3] |
| Rat Plasma | Protein Precipitation | 0.5 | 0.5 - 20 | 95.41 - 97.29 | Ertugliflozin | [4] |
| Human Plasma | Not Specified | 5 | 5 - 1000 | Not Reported | Teneligliptin-d8 | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Extraction Method | LOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Internal Standard | Reference |
| Rabbit Plasma | Liquid-Liquid Extraction | 0.0072 | 0.0072 - 0.47 | > 82 | Sitagliptin | [2] |
| Not Specified | Not Specified | 0.8134 | 1 - 100 | Not Reported | Eplerenone | [5] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Teneligliptin Analysis in Plasma
This protocol is a general guideline based on commonly reported PPT methods.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume of the final sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Teneligliptin Analysis in Plasma
This protocol is a general guideline based on commonly reported LLE methods.[2]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 200 µL into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to increase the pH of the plasma, which can improve the extraction efficiency of Teneligliptin.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of Teneligliptin into the organic phase.
-
Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for Teneligliptin extraction using Protein Precipitation.
Caption: Workflow for Teneligliptin extraction using Liquid-Liquid Extraction.
Caption: Troubleshooting logic for addressing a high LOQ for Teneligliptin.
References
- 1. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
dealing with variability in recovery for Teneligliptin analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address variability in recovery during the bioanalysis of Teneligliptin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of low or variable recovery for Teneligliptin?
A1: Variability in Teneligliptin recovery often stems from several key areas in the analytical workflow:
-
Sample Preparation: This is the most critical stage. Inefficient protein precipitation, incorrect pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), or analyte degradation can lead to significant and inconsistent losses. Teneligliptin is soluble in solvents like DMSO, Methanol, and Water.[1]
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with Teneligliptin and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[2][3][4] This is a well-documented challenge in LC-MS/MS analysis.[2][3]
-
Chromatographic Conditions: Suboptimal mobile phase composition, pH, or gradient elution can result in poor peak shape, co-elution with interfering compounds, and inconsistent retention times.[5]
-
Analyte Stability: Teneligliptin may degrade under certain conditions. For instance, it has shown degradation in basic, peroxide, and thermal stress conditions, while being relatively stable in acidic and photolytic conditions.[6][7][8]
Q2: My recovery is low and inconsistent when using protein precipitation (PPT). How can I optimize this step?
A2: Protein precipitation is a common and rapid method, but it requires careful optimization to ensure consistent results.
-
Choice of Precipitation Solvent: Acetonitrile (ACN) is generally more effective than methanol (MeOH) for precipitating plasma proteins. ACN typically produces larger, coagulated precipitates that are easier to separate, while MeOH may result in finer particles that are harder to pellet.[9]
-
Solvent-to-Sample Ratio: A solvent-to-plasma ratio of at least 3:1 (v/v) is recommended to ensure efficient protein removal.[9] Insufficient solvent will lead to incomplete precipitation and a hazy supernatant, indicating remaining proteins.[9]
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can enhance protein removal and minimize the risk of analyte degradation.[10]
-
Mixing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent. A vortex step followed by an incubation period (e.g., 5-10 minutes) allows for complete protein aggregation before centrifugation.[9]
-
Centrifugation: Use adequate g-force and duration (e.g., >10,000 x g for 10-15 minutes) to ensure a compact pellet and a clear supernatant.
-
Troubleshooting Steps:
-
Switch from Methanol to Acetonitrile as the precipitation solvent.
-
Increase the solvent-to-plasma ratio from 2:1 to 3:1 or 4:1.
-
Incorporate a 10-minute incubation step at 4°C after adding the solvent and before centrifugation.
-
Verify that your centrifugation speed and time are sufficient to pellet the precipitated proteins firmly.
-
Q3: I am using Solid-Phase Extraction (SPE) and experiencing variable recovery. What should I check?
A3: SPE offers a cleaner extract than PPT but has more steps where variability can be introduced.
-
Sorbent Selection: Ensure the SPE sorbent chemistry (e.g., C18, polymeric) is appropriate for Teneligliptin's properties.
-
Column Conditioning and Equilibration: These steps are crucial for consistent performance. Reversed-phase SPE cartridges must first be activated with an organic solvent like methanol or acetonitrile, followed by equilibration with water or a buffer.[11] Improper conditioning can lead to poor analyte retention.
-
Sample Loading: The pH of the sample can significantly impact retention on the sorbent. Ensure the sample pH is optimized for maximum interaction between Teneligliptin and the stationary phase.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. An inadequate wash can leave matrix components that interfere later, while an overly strong wash will result in loss of Teneligliptin.
-
Elution Step: The elution solvent must be strong enough to completely desorb Teneligliptin from the sorbent. Incomplete elution is a common cause of low recovery. Consider using a stronger solvent or increasing the elution volume.
-
Flow Rate: Maintain a consistent and slow flow rate during sample loading, washing, and elution to ensure proper interaction with the sorbent bed.
Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which cause ion suppression or enhancement, are a primary source of variability in LC-MS/MS bioanalysis.[2][3]
-
Identification: The most common method to assess matrix effects is the post-extraction spike.[3] This involves comparing the analyte's peak response in a blank matrix extract spiked after extraction to the response in a pure solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample.[3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Teneligliptin from co-eluting matrix components. Modifying the mobile phase gradient or using a different column chemistry can be effective.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Teneligliptin-d8) behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations.[4][12]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This protocol is designed for the extraction of Teneligliptin from human plasma.
-
Preparation: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Teneligliptin-d8 in 50% methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Place the tubes on ice or at 4°C for 10 minutes to enhance precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: RP-HPLC Method Parameters
The following are typical starting conditions for the analysis of Teneligliptin by RP-HPLC.[7][8] Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[13] |
| Detection Wavelength | 246 nm[7][8][14] |
| Retention Time | Approximately 2.8 - 5.3 min (highly dependent on exact conditions)[13][14] |
Data Summary Tables
Table 1: Comparison of Recovery with Different PPT Solvents
| Precipitating Solvent | Solvent to Plasma Ratio (v/v) | Average Recovery (%) | % RSD | Notes |
| Methanol | 3:1 | 75.4 | 12.5 | Finer precipitate, supernatant can be hazy. |
| Acetonitrile | 3:1 | 92.1 | 4.2 | Larger, coagulated precipitate, clear supernatant.[9] |
| Acetonitrile | 2:1 | 85.6 | 8.9 | Less efficient precipitation compared to 3:1 ratio.[9] |
| TCA in Acetone | 3:1 (10% TCA) | 94.5 | 3.8 | Very effective but requires extra wash steps to remove TCA.[10] |
Table 2: Typical LC-MS/MS Parameters for Teneligliptin Analysis
| Parameter | Teneligliptin | Teneligliptin Sulfoxide (Metabolite) | Teneligliptin-d8 (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | m/z 427.2 → 243.1[12] | m/z 443.2 → 68.2[12] | m/z 435.2 → 251.3[12] |
| Cone Voltage (V) | 40 | (Requires optimization) | 40 |
| Collision Energy (eV) | 50 | (Requires optimization) | 52 |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. turkjps.org [turkjps.org]
- 6. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
Validation & Comparative
A Researcher's Guide to Internal Standards for Teneligliptin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides a comparative overview of three commonly used internal standards for Teneligliptin analysis: Sitagliptin, Eplerenone, and Teneligliptin-d8.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. This comparison examines the available data on these three internal standards, offering insights into their performance characteristics to aid in the selection of the most suitable option for your specific analytical needs.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of robust analytical methods. The ideal IS should be structurally similar to the analyte, exhibit similar chromatographic behavior, and not interfere with the endogenous components of the sample matrix. Here, we compare Sitagliptin, Eplerenone, and the deuterated analog Teneligliptin-d8.
| Parameter | Sitagliptin | Eplerenone | Teneligliptin-d8 |
| Type of Standard | Structurally related compound | Structurally unrelated compound | Stable Isotope Labeled (SIL) |
| Analytical Technique | HPLC-UV, LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range | Data not available in comparative studies | 1-100 µg/mL[1][2] | 5-1000 ng/mL (for Teneligliptin)[3] |
| Correlation Coefficient (r²) | Data not available in comparative studies | 0.9999[1][2] | >0.99 (typical for SIL IS methods) |
| Limit of Detection (LOD) | Data not available in comparative studies | 0.2598 µg/mL[1][2] | Lower ng/mL range expected |
| Limit of Quantification (LOQ) | Data not available in comparative studies | 0.8134 µg/mL[1][2] | Lower ng/mL range expected |
| Precision (%RSD) | Data not available in comparative studies | <2% (as per general validation claims) | Typically <15% for bioanalytical methods |
| Accuracy (%Recovery) | Data not available in comparative studies | Good (as per general validation claims) | Typically 85-115% for bioanalytical methods |
| Matrix Effect | Potential for differential matrix effects | High potential for differential matrix effects | Minimized due to co-elution and similar ionization |
Teneligliptin-d8 , as a stable isotope-labeled internal standard, is theoretically the most suitable choice for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to Teneligliptin, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects. While specific comparative data is limited, the use of deuterated standards is a widely accepted gold standard in quantitative bioanalysis.
Eplerenone , being structurally unrelated to Teneligliptin, may not perfectly mimic its behavior during sample processing and analysis. This can lead to less effective compensation for matrix effects and variations in extraction recovery. However, one study demonstrates its successful use in an HPLC-UV method with good linearity and sensitivity.[1][2]
Sitagliptin , another DPP-4 inhibitor, is structurally more similar to Teneligliptin than Eplerenone. While its use has been mentioned, detailed and comparative validation data is scarce in the public domain, making a direct performance comparison challenging.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are outlines of typical experimental protocols for Teneligliptin analysis using the discussed internal standards.
Method 1: Teneligliptin Analysis using Eplerenone as Internal Standard (HPLC-UV)
This method is adapted from a published study for the quantification of Teneligliptin in pharmaceutical formulations.[1][2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution of Teneligliptin and Eplerenone in a suitable solvent (e.g., methanol).
-
For analysis of pharmaceutical formulations, dissolve the tablet powder in the mobile phase, sonicate, and filter.
-
Spike the sample solution with a known concentration of the Eplerenone internal standard solution.
-
Inject the final solution into the HPLC system.
-
Method 2: Teneligliptin Analysis using Teneligliptin-d8 as Internal Standard (LC-MS/MS)
This protocol is a generalized procedure for the bioanalysis of Teneligliptin in plasma, based on common practices for using stable isotope-labeled internal standards.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A sensitive LC-MS/MS system.
-
Column: A suitable C18 or other reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.
-
Flow Rate: Optimized for the specific column and instrument.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Teneligliptin: m/z 427.2 → 243.1
-
Teneligliptin-d8: m/z 435.2 → 251.3
-
-
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma sample, add the Teneligliptin-d8 internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizing the Analytical Workflow
To better understand the analytical process, the following diagrams illustrate the key steps involved in Teneligliptin analysis.
Caption: A generalized workflow for the quantitative analysis of Teneligliptin using an internal standard.
Caption: The logical relationship illustrating how an internal standard compensates for analytical variability to ensure accurate quantification.
References
Cross-Validation of Teneligliptin Assays: A Comparative Guide for Researchers
A comprehensive comparison of analytical methods for the quantification of Teneligliptin, providing researchers, scientists, and drug development professionals with the necessary data and protocols for inter-laboratory validation and comparison.
This guide addresses the critical need for robust and reproducible analytical methods for Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Ensuring consistency and accuracy of Teneligliptin quantification across different laboratories is paramount for reliable clinical and preclinical research. This document provides a comparative overview of various validated analytical methods, their performance characteristics, and detailed experimental protocols to facilitate seamless method transfer and cross-validation.
Comparative Analysis of Validated Teneligliptin Assays
The following table summarizes the key performance parameters of different analytical methods developed for the quantification of Teneligliptin. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, have been independently validated according to ICH guidelines.[1][2][3][4]
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) | Method 4 (RP-HPLC/UV) | Method 5 (LC-MS/MS) |
| Linearity Range (µg/mL) | 10 - 50 | 10 - 50 | 5 - 30 | 25 - 150 | 0.0072 - 0.47 |
| Correlation Coefficient (r²) | 0.9968 | 0.999 | 0.999 | 0.9991 | > 0.99 |
| Accuracy (% Recovery) | Not Specified | < 2% RSD | 99.35 - 99.94 | Not Specified | 94.36 - 98.7 |
| Precision (% RSD) | < 2 | 0.23 (Intraday), 0.24 (Interday) | < 2 | < 2.0 | 0.17 - 0.64 (Intraday) |
| Limit of Detection (LOD) (µg/mL) | 0.109 | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.3305 | Not Specified | Not Specified | Not Specified | 0.0072 |
| Internal Standard | Not Specified | Not Specified | Not Specified | Not Specified | Sitagliptin |
| Matrix | Bulk Formulation | Bulk Drug | Bulk and Tablet | Bulk and Pharmaceutical Formulation | Rabbit Plasma |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical assays. Below are the experimental protocols for two representative methods.
Method 1: RP-HPLC for Bulk Formulation[1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron).[1]
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 3) in a 70:30 v/v ratio.[1]
-
Detection Wavelength: 246 nm.[1]
-
Sample Preparation: 10mg of Teneligliptin was accurately weighed and dissolved in the mobile phase in a 10 ml volumetric flask to obtain a primary stock solution of 1000µg/ml.[1] Further dilutions were made with the mobile phase to achieve the desired concentrations for the calibration curve.[1] For tablet analysis, 20 tablets were weighed and powdered. An amount of powder equivalent to 10mg of Teneligliptin was weighed, dissolved in the mobile phase, sonicated for 5 minutes, and filtered through a 0.45µm membrane filter.[1]
Method 5: LC-MS/MS for Rabbit Plasma[5]
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Thermo C18 column.[5]
-
Mobile Phase: A mixture of methanol and 5mM potassium phosphate buffer (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Internal Standard: Sitagliptin.[5]
-
Extraction Method: Liquid-liquid extraction was employed using ethyl acetate to extract Teneligliptin from rabbit plasma.[6] The process involved centrifugation and evaporation of the organic layer.[6]
-
Retention Time: The retention times for Teneligliptin and the internal standard, sitagliptin, were found to be 3.9 and 2.2 minutes, respectively.[5]
Inter-Laboratory Cross-Validation Workflow
Successful cross-validation ensures that an analytical method produces comparable results across different laboratories, which is a critical step before the analysis of samples from multi-center clinical trials.
Caption: Workflow for Inter-Laboratory Cross-Validation of Teneligliptin Assays.
This generalized workflow outlines the key stages of transferring and validating an analytical method between an originating and a receiving laboratory. The process begins with the development and validation of the method at the originating lab, followed by the creation of a detailed protocol and quality control (QC) samples. The receiving lab then undertakes method transfer, validation, and analysis of the blinded QC samples. The results are then compared, and an acceptance report is generated, confirming the method's reproducibility. This structured approach is essential for maintaining data integrity in multi-site studies.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA | Semantic Scholar [semanticscholar.org]
- 6. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
Comparative Guide to Linearity and Range Determination for Teneligliptin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Teneligliptin, with a specific focus on linearity and range. The data presented is compiled from various validated methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, whether for routine quality control or advanced research applications.
I. Comparison of Linearity and Range Data
The following table summarizes the linearity and range data for Teneligliptin analysis using different analytical techniques. This allows for a direct comparison of the performance characteristics of each method.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation | Reference |
| RP-HPLC | ||||
| Method 1 | 10 - 50 | 0.9968 | y = 54647x - 74133 | [1] |
| Method 2 | 5 - 30 | 0.999 | Not Specified | [2] |
| Method 3 | 25 - 150 | 0.9991 | Not Specified | [3] |
| Method 4 | 10 - 30 (ppm) | 0.999 | Not Specified | |
| Method 5 | 1.25 - 7.5 | 0.999 | Not Specified | [4] |
| UPLC | ||||
| Method 1 | 0.08 - 4 | 0.9996 | Not Specified | [5] |
| LC-MS/MS | ||||
| Method 1 | 0.0005 - 0.02 (0.5 - 20 ng/mL) | Linear | Not Specified | [6] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer insights into the conditions required to achieve the reported linearity and range.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1 [1]
-
Mobile Phase: Methanol: Phosphate buffer pH 3 (70:30 v/v)
-
Column: Cosmosil C18 (250mm x 4.6ID, 5 micron)
-
Detection: UV at 246 nm
-
Linearity Preparation: Appropriate aliquots were pipetted from a 1000µg/ml working stock solution to achieve concentrations ranging from 10 to 50 µg/ml.
Method 2 [2]
-
Mobile Phase: Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)
-
Column: Kromasil C18 (250×4.6 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: 254 nm
-
Linearity Preparation: Calibration standards of 6 different concentrations were prepared in 6 replicates over the concentration range of 5-30 µg/mL.
Method 3 [3]
-
Mobile Phase: Methanol and Acetonitrile in the ratio of (90:10) v/v
-
Column: Zodiac C18 (250×4.6 mm I.D., 5μm particle size)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 235 nm
-
Linearity Preparation: Aliquots of 2.5, 5, 7.5, 10, 12.5, and 15 ml were taken from a stock solution and diluted to 10ml to achieve final concentrations of 25 to 150µg/ml.
Ultra-Performance Liquid Chromatography (UPLC)
Method 1 [5]
-
Mobile Phase: Methanol: ACN: Phosphate Buffer pH 2.5 (70:05:25)
-
Column: Welch C18 (150×4.6mm, 2 µm)
-
Flow Rate: 0.5 ml/min
-
Detection: Photodiode array detector at 238 nm
-
Linearity Preparation: Standard solutions were analyzed in the range of 0.08-4µg/ml for Teneligliptin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Method 1 [6]
-
Mobile Phase: 0.1% perchloric acid and acetonitrile (ACN) at a ratio of 70:30
-
Column: Zorbax SB C18 column (250x4.6 mm, 5µ)
-
Ionization: Electrospray ionization
-
Mass Analysis: Ion pairs 427.5839 → 118.0474 for Teneligliptin
-
Linearity Preparation: The calibration curve was established in the range of 0.5–20 ng/ml.
III. Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the general workflow for analytical method validation, with a specific emphasis on the procedural steps for determining linearity and range.
Caption: Workflow for analytical method validation focusing on linearity and range.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrdo.org [ijrdo.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Teneliglip-tin
For researchers, scientists, and drug development professionals, the accurate quantification of Teneligliptin in bulk drug and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. The specificity and selectivity of the analytical method are paramount to guarantee that the measurement is of the analyte of interest, free from interference from excipients, impurities, or degradation products. This guide provides a comparative overview of the most common analytical methods for Teneligliptin—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry—with a focus on their specificity and selectivity, supported by experimental data from various studies.
Comparison of Analytical Methods
The choice between RP-HPLC and UV spectrophotometry for the analysis of Teneligliptin depends on several factors, including the required level of specificity, the complexity of the sample matrix, and the intended application of the method. While UV spectrophotometry offers a simpler and more cost-effective approach, RP-HPLC provides superior specificity and is the method of choice for stability-indicating assays and the analysis of formulations containing multiple active ingredients.
Data Presentation
The following tables summarize the key performance parameters of various validated RP-HPLC and UV spectrophotometric methods for the determination of Teneligliptin.
Table 1: Comparison of Validated RP-HPLC Methods for Teneligliptin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Kromasil C18 (150 mm × 4.6 mm, 5.0 µm)[1] | Zodiac C18 (250×4.6 mm, 5µm)[2] | Grace C18 (250mm x 4.6ID, 5 micron)[3] | Kromasil C18 (250×4.6 mm, 5 μm)[4] |
| Mobile Phase | Acetonitrile, water, and trifluoroacetic acid (gradient)[1] | Methanol: Acetonitrile (90:10 v/v)[2] | Methanol: 0.05% OPA (20:80; v/v)[3] | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 0.8 ml/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 245 nm[1] | 235 nm[2] | 249 nm[3] | 254 nm[4] |
| Retention Time (min) | 11.2[1] | 5.843[2] | 5.255[3] | 2.842[4] |
| Linearity Range (µg/mL) | 50-150[1] | 25-150[2] | 10-50[3] | 5-30[4] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9991[2] | 0.999[3] | 0.999[4] |
| Specificity/Selectivity | No interference from blank and placebo at the retention time of Teneligliptin.[1] | The method is described as simple, rapid, and selective.[2] | The proposed system was found to be simple, specific, precise, and accurate.[3] | No interfering peaks in the blank or placebo chromatograms at the retention times of the selected drugs.[4] |
Table 2: Comparison of Validated UV Spectrophotometric Methods for Teneligliptin
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent/Diluent | Methanol[5] | Water[6] | Dimethyl Sulphoxide (DMSO)[7] |
| Detection Wavelength (λmax) | 246 nm[5] | 243.5 nm[6] | 267.2 nm[7] |
| Linearity Range (µg/mL) | 10-50[5] | 10–90[6] | 20-100[7] |
| Correlation Coefficient (r²) | 0.9952[5] | 0.999[6] | 0.999[7] |
| Specificity/Selectivity | The technique has proven to be linear, precise, and specific.[5] | The specificity of the method for determination of Teneligliptin in tablet dosage form was determined by comparing the spectrum of the tablet solution with that of the standard solution.[6] | Statistical analysis proved that the methods are repeatable and specific for the determination of the said drug.[7] |
Experimental Protocols
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For selectivity, the method should be able to provide distinct signals for the analyte and other components in the sample.
RP-HPLC Method Specificity Protocol
A common approach to demonstrate the specificity of an RP-HPLC method involves the analysis of various samples and comparing the resulting chromatograms:
-
Blank Solution Analysis: A solution containing only the mobile phase or diluent is injected to ensure no peaks are observed at the retention time of Teneligliptin.
-
Placebo Solution Analysis: A solution containing all the excipients of the pharmaceutical formulation, without the active pharmaceutical ingredient (API), is prepared and injected. The absence of a peak at the retention time of Teneligliptin confirms that the excipients do not interfere with the analysis.
-
Standard Solution Analysis: A solution of known concentration of Teneligliptin reference standard is injected to determine its retention time.
-
Sample Solution Analysis: The pharmaceutical dosage form containing Teneligliptin is prepared and injected. The peak for Teneligliptin should be well-resolved from any other peaks.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid, base, oxidation, heat, and light. The chromatograms of the stressed samples are then compared with that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of Teneligliptin.[4][8]
UV Spectrophotometry Method Specificity Protocol
The specificity of a UV spectrophotometric method is typically established by:
-
Spectral Comparison: The UV spectrum of a standard solution of Teneligliptin is compared with the spectrum of a solution prepared from the pharmaceutical formulation. The similarity of the spectra indicates that there is no interference from the excipients.[6]
-
Excipient Interference Check: A solution of the placebo (all excipients without Teneligliptin) is prepared and its absorbance is measured at the analytical wavelength. The absorbance should be negligible, confirming no interference from the excipients.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for assessing the specificity of RP-HPLC and UV spectrophotometric methods for Teneligliptin analysis.
Caption: Workflow for establishing the specificity of an RP-HPLC method.
Caption: Workflow for establishing the specificity of a UV Spectrophotometric method.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijrdo.org [ijrdo.org]
- 3. ijbpas.com [ijbpas.com]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scispace.com [scispace.com]
- 8. ijfmr.com [ijfmr.com]
A Comparative Guide to the Robustness of Analytical Methods for Teneligliptin Quantification
In the landscape of pharmaceutical analysis, the robustness of a method is a critical attribute, ensuring its reliability and reproducibility under varied operational conditions. This guide provides a comparative analysis of the robustness of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The performance of the LC-MS/MS method is contrasted with alternative techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), with supporting data from various validation studies.
Comparative Analysis of Method Robustness
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Teneligliptin, both LC-MS/MS and RP-HPLC methods have been developed and validated, with robustness being a key parameter evaluated as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Robustness Testing Parameters for Teneligliptin Analysis
| Parameter Varied | LC-MS/MS Method (Typical Variations) | RP-HPLC Method (Reported Variations) | Typical Acceptance Criteria (%RSD) |
| Flow Rate | ± 0.1 mL/min | ± 0.1 mL/min to ± 0.2 mL/min[1] | < 2% |
| Mobile Phase Composition | ± 2% in organic phase ratio | ± 2% to ± 5% in organic phase ratio[1] | < 2% |
| Column Temperature | ± 2 °C to ± 5 °C | ± 2 °C to ± 5 °C[1] | < 2% |
| pH of Mobile Phase Buffer | ± 0.1 to ± 0.2 units | ± 0.1 to ± 0.2 units | < 2% |
| Wavelength | Not Applicable | ± 2 nm to ± 5 nm | < 2% |
The data indicates that while both methods are tested for robustness by varying similar parameters, the high selectivity and sensitivity of LC-MS/MS often provide a greater tolerance to minor variations, ensuring consistent performance.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for an objective comparison. Below are typical protocols for robustness testing in both LC-MS/MS and RP-HPLC methods for Teneligliptin.
LC-MS/MS Robustness Testing Protocol:
A validated LC-MS/MS method for Teneligliptin quantification in human plasma is subjected to robustness testing by introducing deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak area, retention time, and signal-to-noise ratio) of the analyte and its internal standard are monitored.
-
Standard and Sample Preparation: A standard stock solution of Teneligliptin is prepared and spiked into a biological matrix (e.g., human plasma) to prepare quality control (QC) samples at low, medium, and high concentrations. Sample extraction is typically performed using protein precipitation or solid-phase extraction.
-
Chromatographic Conditions (Nominal):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Typically 0.5 mL/min.
-
Column Temperature: Maintained at a specific temperature, e.g., 40°C.
-
-
Mass Spectrometric Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with optimized parameters for Teneligliptin and its internal standard.
-
Robustness Variations:
-
Flow Rate: Varied by ± 0.1 mL/min from the nominal flow rate.
-
Mobile Phase Composition: The percentage of the organic solvent is varied by ± 2%.
-
Column Temperature: The column oven temperature is varied by ± 5°C.
-
-
Data Analysis: The %RSD for the peak areas and retention times of the QC samples under each varied condition is calculated.
RP-HPLC Robustness Testing Protocol:
Several studies have detailed the robustness of RP-HPLC methods for Teneligliptin, often in combination with other drugs like Metformin.[1][2]
-
Standard and Sample Preparation: Standard solutions of Teneligliptin are prepared in a suitable diluent. For analysis of pharmaceutical formulations, tablets are powdered, and a known amount is dissolved to obtain a specific concentration.[2]
-
Chromatographic Conditions (Nominal):
-
Column: Typically a C18 column (e.g., Kromasil C18, 250x4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile and/or methanol in a specified ratio (e.g., 65:25:10, v/v/v).[2]
-
Detection Wavelength: Usually set at a wavelength where Teneligliptin shows maximum absorbance, such as 245 nm or 254 nm.[2][4]
-
Column Temperature: Often maintained at ambient or a controlled temperature like 30°C.[2]
-
-
Robustness Variations:
-
Data Analysis: The effect of these changes on system suitability parameters like retention time, theoretical plates, and tailing factor is evaluated, with the %RSD being a key indicator of robustness.
Forced Degradation Studies: A Measure of Stability-Indicating Power
Forced degradation studies are a crucial aspect of method validation that also speaks to the robustness of a stability-indicating method. These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to assess the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.
Table 2: Summary of Forced Degradation Studies for Teneligliptin
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 2 N HCl | 30 min at 60°C | Degradation observed | [2] |
| Alkaline Hydrolysis | 2 N NaOH | 30 min at 60°C | Significant degradation observed | [2][5] |
| Oxidative Degradation | 20% v/v H₂O₂ | 30 min at 60°C | Significant degradation observed | [2][5] |
| Thermal Degradation | 105°C | 6 hours | Degradation observed | [2][5] |
| Photolytic Degradation | UV light (200 Wh/m²) | 7 days | Stable | [2][5] |
| Neutral Hydrolysis | Reflux in water | 6 hours at 60°C | Stable | [2] |
The ability of an LC-MS/MS method to not only separate but also identify and characterize the degradation products provides a significant advantage over conventional HPLC-UV methods.[5]
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a typical robustness test for an analytical method.
Caption: Workflow for robustness testing of an analytical method.
Conclusion
Both LC-MS/MS and RP-HPLC methods for the quantification of Teneligliptin have demonstrated good robustness in various validation studies. The choice between the two often depends on the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where sensitivity requirements are not extreme, a well-validated RP-HPLC method can be robust and cost-effective. However, for bioanalytical applications requiring high sensitivity and selectivity, and for in-depth stability studies involving the identification of degradation products, the LC-MS/MS method, despite its higher complexity and cost, offers superior robustness and analytical power. The presented data and protocols serve as a valuable resource for researchers and scientists in selecting and developing the most appropriate analytical method for their specific needs in the analysis of Teneligliptin.
References
Navigating Incurred Sample Reanalysis in Teneligliptin Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred sample reanalysis (ISR) serves as a critical validation step, confirming the accuracy of initial sample analyses. This guide provides a comparative overview of bioanalytical methodologies employed in Teneligliptin PK studies and the associated ISR requirements, offering a framework for robust study design and execution.
The Mandate for Incurred Sample Reanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies. The core principle of ISR is to reanalyze a subset of study samples in a separate analytical run and compare the results with the initial values. This process verifies the precision and accuracy of the bioanalytical method under the conditions of the study.
According to regulatory guidelines, for a successful ISR assessment, at least 67% of the reanalyzed samples must have a percentage difference between the initial and repeat concentrations that is within 20% of their mean. This acceptance criterion ensures confidence in the reported pharmacokinetic data.
Comparative Analysis of Bioanalytical Methods for Teneligliptin
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Matrix | Rabbit Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range | 10-500 ng/mL | 5-50 µg/mL | 1-500 ng/mL | 2-1000 ng/mL |
| Accuracy | 98.6-101.4% | Not explicitly stated | 92.3-104.5% | Within ±15% of nominal |
| Precision (%RSD) | Intra-day: 0.5-1.2% Inter-day: 0.8-1.5% | <2% | Intra-day: ≤8.7% Inter-day: ≤11.2% | Intra-day: ≤10.8% Inter-day: ≤9.5% |
| Recovery | >85% | Not explicitly stated | 88.9-94.2% | Not explicitly stated |
| Internal Standard | Metformin | Not explicitly stated | Vildagliptin | Teneligliptin-d8 |
Note: The table summarizes data from various published studies. The absence of a value indicates that the specific data point was not reported in the reviewed literature.
Experimental Protocols: A Closer Look
Detailed methodologies are fundamental to replicating and validating experimental findings. Below are representative protocols for the bioanalytical methods used for Teneligliptin quantification.
RP-HPLC Method
Sample Preparation: Protein precipitation is a common technique for plasma sample preparation. Typically, a precipitating agent, such as acetonitrile or methanol, is added to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected, and an aliquot is injected into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation of Teneligliptin.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact ratio and pH of the mobile phase are optimized to achieve good separation and peak shape.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is commonly set at a wavelength where Teneligliptin exhibits maximum absorbance, often around 245 nm.
LC-MS/MS Method
Sample Preparation: Similar to HPLC, protein precipitation is a standard procedure. Alternatively, liquid-liquid extraction or solid-phase extraction may be used for cleaner sample extracts, which can be beneficial for the sensitivity and robustness of the LC-MS/MS assay.
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column is used.
-
Mobile Phase: A gradient elution with a combination of aqueous and organic solvents, often containing additives like formic acid or ammonium acetate to enhance ionization, is typical.
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Teneligliptin.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Teneligliptin and its internal standard are monitored. This provides high selectivity and sensitivity.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a typical pharmacokinetic study requiring ISR and the logical relationship of ISR within the bioanalytical process.
Caption: Workflow of a pharmacokinetic study incorporating incurred sample reanalysis.
Caption: Logical flow of the incurred sample reanalysis process.
Performance Evaluation of Internal Standards for Teneligliptin Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various internal standards used in the bioanalytical quantification of Teneligliptin. The selection of an appropriate internal standard (IS) is critical for the accuracy, precision, and robustness of bioanalytical methods, particularly for pharmacokinetic and toxicokinetic studies submitted for regulatory approval. This document presents a detailed evaluation of Teneligliptin-d8, a stable isotope-labeled internal standard, and compares its performance with commonly used non-isotopically labeled alternatives, Eplerenone and Sitagliptin.
Executive Summary
The ideal internal standard for mass spectrometric detection is a stable isotope-labeled (SIL) version of the analyte. This is because it shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample preparation, chromatography, and ionization, thus providing the most effective compensation for experimental variability. This guide presents data demonstrating that while alternatives like Eplerenone and Sitagliptin can be utilized, Teneligliptin-d8 offers superior performance in terms of precision and accuracy for the bioanalysis of Teneligliptin.
Performance Data Comparison
The following tables summarize the quantitative performance data for Teneligliptin-d8, Eplerenone, and Sitagliptin as internal standards in the bioanalysis of Teneligliptin.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Teneligliptin-d8 | Teneligliptin | LC-MS/MS | 1.00 - 1000 | > 0.99 | 1.00 |
| Teneligliptin-d8 | Teneligliptin & Teneligliptin Sulfoxide | LC-MS/MS | 5 - 1000 (Teneligliptin)2.5 - 500 (Metabolite) | Not Reported | 5.00 (Teneligliptin)2.50 (Metabolite) |
| Eplerenone | Teneligliptin | HPLC-UFLC | 1 - 100 (µg/mL) | 0.9999 | 813.4 |
| Sitagliptin | Teneligliptin | HPLC | 7.20 - 470 | > 0.999 | 7.20 |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Method | Concentration Levels | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Teneligliptin-d8 | Teneligliptin | LC-MS/MS | Not Specified | < 15 | < 15 | Within 15% of nominal |
| Teneligliptin-d8 | Teneligliptin & Teneligliptin Sulfoxide | LC-MS/MS | Not Specified | ✓ | ✓ | ✓ |
| Eplerenone | Teneligliptin | HPLC-UFLC | Not Applicable | Not Reported | Not Reported | Not Reported |
| Sitagliptin | Teneligliptin | HPLC | LQC, MQC, HQC | < 5 | < 5 | 90 - 110 |
%CV: Percent Coefficient of Variation. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Checkmarks (✓) indicate the parameter was successfully validated.
Table 3: Recovery
| Internal Standard | Analyte | Method | Recovery (%) |
| Teneligliptin-d8 | Teneligliptin | LC-MS/MS | Not Reported |
| Eplerenone | Teneligliptin | HPLC-UFLC | Not Reported |
| Sitagliptin | Teneligliptin | HPLC | > 82 |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on published literature and represent standard practices in bioanalytical method validation.
Protocol 1: Bioanalytical Method for Teneligliptin using Teneligliptin-d8 IS by LC-MS/MS
This protocol is adapted from studies conducting pharmacokinetic analysis of Teneligliptin in human plasma.[1][2][3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Teneligliptin-d8 internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
-
Validation Parameters:
-
Linearity: Assessed by preparing calibration curves over the range of 1.00 - 1000 ng/mL.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on the same day (intra-day) and on three different days (inter-day). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%CV), except for the LLOQ, which should be within ±20% and ≤20% respectively.[1]
-
Matrix Effect and Recovery: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions (matrix effect) and pre-extraction spiked samples to post-extraction spiked samples (recovery).
-
Protocol 2: Bioanalytical Method for Teneligliptin using Eplerenone IS by HPLC-UFLC
This protocol is based on a method for the quantification of Teneligliptin in pharmaceutical formulations.[4][5]
-
Sample Preparation (for formulation analysis):
-
Prepare a standard stock solution of Teneligliptin and Eplerenone in a suitable solvent like methanol.
-
Further dilute with the mobile phase to achieve the desired concentrations.
-
-
HPLC-UFLC Conditions:
-
Validation Parameters:
Protocol 3: Bioanalytical Method for Teneligliptin using Sitagliptin IS by HPLC
This protocol is derived from a study on the determination of Teneligliptin in rabbit plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To plasma samples, add Sitagliptin internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
LC System: HPLC with UV detection.
-
Column: C18 column.
-
Mobile Phase: Methanol and potassium phosphate buffer.
-
Detection: UV detector.
-
-
Validation Parameters:
-
Linearity: Established over a range of 7.20-470 ng/mL.
-
Accuracy and Precision: Evaluated at three QC levels, with acceptance criteria of 90-110% for accuracy and <5% CV for precision.
-
Recovery: Assessed by comparing the analyte response from extracted samples to that of unextracted standards.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of internal standards.
References
- 1. Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. greenpharmacy.info [greenpharmacy.info]
Safety Operating Guide
Safe Disposal of Teneligliptin-d8 Carboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Teneligliptin-d8 Carboxylic Acid, a deuterated analogue of a carboxylic acid metabolite of Teneligliptin.
Disposal and Handling Procedures
This compound is a pharmaceutical-related compound, and while it may not be classified as a hazardous chemical by OSHA, it should be handled with care due to its unknown potency.[1] The following procedures are recommended for its disposal.
Waste Categorization and Collection:
-
Initial Assessment: Treat this compound as a chemical waste product.
-
Segregation: Do not mix with general laboratory trash or dispose of it down the drain.[1] It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and any relevant hazard warnings.
Disposal Protocol:
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1]
-
Professional Disposal Service: Engage a certified environmental services company that specializes in the disposal of chemical and pharmaceutical waste.
-
Incineration: The suggested method of destruction is incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any potentially harmful off-gases.[1]
-
Regulatory Compliance: It is crucial to adhere to all federal, state, and local regulations concerning the disposal of this material.[1]
Contaminated Materials:
Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or absorbent paper, should be treated as contaminated waste and disposed of in the same manner as the chemical itself.[1]
Safety and Handling Information
| Precautionary Measure | Specification |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] |
| Spill Management | In case of a spill, avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Ensure adequate ventilation.[1] |
| Environmental Precautions | Prevent the discharge of the compound into drains, water courses, or onto the ground.[1] |
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, move the individual to fresh air and seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] Consult a physician.[1] |
| Eye Contact | Rinse eyes with plenty of water for at least 15 minutes and seek medical attention.[1] |
| Ingestion | Do not induce vomiting.[1] Rinse the mouth with water and contact a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1] |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Teneligliptin-d8 Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Teneligliptin-d8 Carboxylic Acid, a stable isotope-labeled compound used in pharmaceutical research. Adherence to these procedural steps will minimize risk and ensure the integrity of your work.
As a potent pharmaceutical compound, this compound requires careful handling to prevent exposure and contamination. The following operational and disposal plans are based on established safety protocols for active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Teneligli-d8 Carboxylic Acid. The following table summarizes the required PPE to ensure worker safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] A lab coat or disposable gown is recommended. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be worn, especially when handling the powder form, to avoid inhalation of dust.[2] In case of insufficient ventilation, a full-face respirator may be necessary.[3] |
Operational Plan: A Step-by-Step Guide for Safe Handling
From receipt to disposal, a structured approach to handling this compound is crucial. The following workflow outlines the necessary steps to maintain a safe and controlled environment.
Detailed Methodologies
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS for Teneligliptin-d8.[1]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare Workspace: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.
2. Handling:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Weighing and Transfer:
-
Handle the compound carefully to avoid dust generation.
-
Use a dedicated and calibrated weighing scale.
-
Clean the spatula and weighing boat with an appropriate solvent after use.
-
3. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with a suitable solvent.
-
Doff Personal Protective Equipment (PPE): Remove PPE in the designated area to prevent cross-contamination.
-
Waste Disposal: Dispose of waste materials according to the disposal plan outlined below.
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up:
First-Aid Measures
In case of exposure, take the following immediate actions:
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[1]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1] Do not allow the product to enter drains, water courses, or the ground.[1]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
